Veralipride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1979 and is indicated for psychosis. It was withdrawn in at least one region.
used in treatment of menopausal disorders; RN given refers to parent cpd
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-4-7-20-8-5-6-12(20)11-19-17(21)14-9-13(26(18,22)23)10-15(24-2)16(14)25-3/h4,9-10,12H,1,5-8,11H2,2-3H3,(H,19,21)(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJXBGGBZJGVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66644-83-5 (mono-hydrochloride) | |
| Record name | Veralipride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066644813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046268 | |
| Record name | Veralipride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66644-81-3 | |
| Record name | Veralipride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66644-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Veralipride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066644813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Veralipride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13523 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Veralipride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Veralipride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERALIPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7064109UD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Veralipride's Mechanism of Action on Dopamine D2 Receptors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Veralipride, a substituted benzamide derivative, exerts its primary pharmacological effect as a selective antagonist of the dopamine D2 receptor. This antagonism is central to its therapeutic application in the management of vasomotor symptoms associated with menopause, as well as its principal side effect, hyperprolactinemia. This technical guide provides a comprehensive overview of the mechanism of action of this compound on dopamine D2 receptors, including its effects on downstream signaling pathways. Due to the limited availability of specific quantitative binding and functional data for this compound in publicly accessible literature, this guide also presents comparative data for other structurally related substituted benzamide D2 receptor antagonists to provide a relevant pharmacological context. Detailed experimental protocols for key assays used to characterize such compounds are also provided, alongside visualizations of signaling pathways and experimental workflows.
Introduction
This compound is a neuroleptic agent that has been utilized for the treatment of hot flushes and other vasomotor disturbances during the menopausal period.[1][2] Its therapeutic efficacy is attributed to its potent antagonism of dopamine D2 receptors in the central nervous system.[3] By blocking these receptors, this compound modulates dopaminergic neurotransmission, leading to a cascade of downstream effects that ultimately alleviate menopausal symptoms. A hallmark of D2 receptor antagonism by this compound is the significant elevation of serum prolactin levels, a direct consequence of its action on the tuberoinfundibular pathway.[3][4] Understanding the precise molecular interactions and functional consequences of this compound's engagement with the D2 receptor is crucial for optimizing its therapeutic use and mitigating potential adverse effects.
Quantitative Analysis of Receptor Binding and Function
Table 1: In Vitro Binding Affinities (Ki) of Substituted Benzamide Antagonists for the Dopamine D2 Receptor
| Compound | Ki (nM) | Radioligand | Receptor Source | Reference |
| This compound | Data not available | - | - | - |
| Amisulpride | 2.8 | [3H]-Raclopride | Human D2 Receptor | |
| (S)-Sulpiride | ~0.015 | [3H]-Spiperone | D2 Receptor | |
| Raclopride | 1.8 | Not specified | D2 Receptor | |
| Nemonapride | 0.06 - 0.1 | [3H]-YM-09151-2 | D2-like Receptors |
Table 2: In Vitro Functional Potency (IC50/EC50) of Substituted Benzamide Antagonests at the Dopamine D2 Receptor
| Compound | Assay Type | Parameter | Value (nM) | Reference |
| This compound | cAMP Inhibition | IC50 | Data not available | - |
| This compound | β-Arrestin Recruitment | EC50 | Data not available | - |
| Amisulpride | Not specified | - | Data not available | - |
| Nemonapride | 5-HT1A Activation | IC50 | 34 | |
| Levo-Corydalmine | D2 Receptor Binding | IC50 | 860 |
Table 3: Clinical and In Vivo Data for this compound
| Parameter | Value | Condition | Reference |
| Recommended Dose | 100 mg/day | Treatment of hot flushes | |
| Peak Plasma Concentration | 2.5 hours post-oral administration | - | |
| Prolactin Levels | 106.2 ± 41.5 ng/mL | After 2 cycles of treatment | |
| Prolactin Levels | >21 ng/mL | 100 mg/day for 6 months |
Signaling Pathways of the Dopamine D2 Receptor
The dopamine D2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Its activation by dopamine initiates a cascade of intracellular signaling events primarily through the Gi/o family of G proteins.
G Protein-Dependent Signaling
Upon dopamine binding, the D2 receptor undergoes a conformational change that allows it to couple to and activate Gi/o proteins. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key downstream effector.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels. This often results in neuronal hyperpolarization and reduced neurotransmitter release.
As an antagonist, this compound blocks the binding of dopamine to the D2 receptor, thereby preventing the initiation of this signaling cascade. This disinhibition of adenylyl cyclase can lead to a relative increase in cAMP levels in the presence of basal or stimulated adenylyl cyclase activity.
Figure 1: Dopamine D2 Receptor G Protein-Dependent Signaling Pathway.
β-Arrestin-Dependent Signaling
Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), D2 receptors can recruit β-arrestin proteins. This interaction not only desensitizes the G protein-mediated signaling but also initiates a distinct wave of signaling cascades. β-arrestin can act as a scaffold, bringing together various signaling molecules to mediate effects on cellular processes such as receptor internalization, mitogen-activated protein kinase (MAPK) activation, and regulation of gene expression. The role of this compound in modulating β-arrestin recruitment to the D2 receptor has not been explicitly studied. As an antagonist, it would be expected to block dopamine-induced β-arrestin recruitment.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of compounds like this compound with the dopamine D2 receptor.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound for a receptor.
-
Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.
-
Materials:
-
Cell membranes expressing the human dopamine D2 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: A high-affinity D2 receptor antagonist, such as [3H]-Spiperone or [3H]-Raclopride.
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Filtration apparatus and glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and either assay buffer (for total binding), the non-specific binding control, or a concentration of this compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: General workflow for a radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cAMP, a key second messenger in D2 receptor signaling.
-
Objective: To determine the IC50 of this compound for the inhibition of dopamine-mediated suppression of cAMP production.
-
Materials:
-
A cell line co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
-
Dopamine (agonist).
-
Forskolin (an adenylyl cyclase activator).
-
Test Compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Culture the cells in 96- or 384-well plates.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration of dopamine (e.g., its EC80) in the presence of forskolin to induce a measurable level of cAMP.
-
Incubate for a defined period to allow for changes in cAMP levels.
-
Lyse the cells and measure intracellular cAMP concentrations using a suitable detection kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production.
-
β-Arrestin Recruitment Assay
This assay measures the ability of a compound to promote or inhibit the recruitment of β-arrestin to the D2 receptor.
-
Objective: To determine if this compound acts as an antagonist of dopamine-induced β-arrestin recruitment to the D2 receptor.
-
Materials:
-
A cell line engineered to express the D2 receptor and a β-arrestin recruitment reporter system (e.g., PathHunter β-arrestin assay from DiscoveRx).
-
Dopamine (agonist).
-
Test Compound: this compound.
-
-
Procedure:
-
Plate the cells in an appropriate microplate.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration of dopamine.
-
Incubate to allow for β-arrestin recruitment and the generation of the reporter signal.
-
Measure the signal (e.g., luminescence or fluorescence) according to the assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Plot the reporter signal against the logarithm of the this compound concentration.
-
Determine the IC50 value, representing the concentration of this compound that inhibits 50% of the dopamine-induced β-arrestin recruitment.
-
Logical Relationship of this compound's Mechanism of Action
The following diagram illustrates the logical flow from this compound administration to its ultimate physiological effects.
Figure 3: Logical flow of this compound's mechanism of action.
Conclusion
This compound is a potent dopamine D2 receptor antagonist, a mechanism that underpins both its therapeutic efficacy in treating menopausal vasomotor symptoms and its primary adverse effect of hyperprolactinemia. While specific quantitative in vitro data for this compound are lacking in the current literature, a comparative analysis with other substituted benzamides suggests it likely possesses high affinity for the D2 receptor. The detailed experimental protocols provided in this guide offer a roadmap for the comprehensive characterization of this compound's interaction with the D2 receptor and its downstream signaling consequences. Further research to generate specific binding and functional data for this compound is warranted to fully elucidate its pharmacological profile and to inform the development of future therapeutics with improved efficacy and safety profiles.
References
- 1. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of the antidopaminergic drug this compound on LH and PRL secretion in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Chemical Characterization of Veralipride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Veralipride is a substituted benzamide with antidopaminergic properties, primarily utilized in the management of vasomotor symptoms associated with menopause. Its therapeutic effects are mediated through the antagonism of dopamine D2 receptors. This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. The document outlines a plausible synthetic pathway, details analytical methodologies for characterization, and presents a visualization of its mechanism of action at the molecular level.
Synthesis of this compound
The synthesis of this compound, N-((1-allylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-sulfamoylbenzamide, involves the coupling of two key intermediates: 2,3-dimethoxy-5-sulfamoylbenzoic acid and (1-allylpyrrolidin-2-yl)methanamine. While a specific, publicly available, detailed experimental protocol for the industrial synthesis is limited, a plausible and scientifically sound synthetic route can be proposed based on established principles of organic chemistry.
The overall synthetic strategy is a convergent synthesis, where the two main structural fragments are prepared separately and then joined in the final steps.
Proposed Synthetic Pathway
The synthesis can be logically divided into the preparation of the two key intermediates followed by their final coupling.
Veralipride: A Comprehensive Technical Guide to Pharmacokinetics and Oral Absorption
For Researchers, Scientists, and Drug Development Professionals
Abstract
Veralipride, a substituted benzamide, is a dopamine D2 receptor antagonist formerly used for the management of vasomotor symptoms associated with menopause. This technical guide provides an in-depth analysis of the pharmacokinetics and oral absorption profile of this compound. It consolidates available quantitative data, details experimental methodologies, and visualizes key pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. A notable characteristic of this compound's oral absorption is a double-peak phenomenon in its plasma concentration-time profile, suggesting a complex absorption process within the gastrointestinal tract. The drug exhibits dose-proportional pharmacokinetics within the therapeutic range. This guide aims to present a thorough understanding of this compound's disposition in the human body, critical for the evaluation of its therapeutic potential and safety profile.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound in humans has been characterized following both oral and intravenous administration. The data presented below is primarily from studies involving healthy volunteers.
Oral Absorption
This compound is well absorbed after oral administration.[1] A distinctive feature of its absorption is the appearance of two distinct peaks in the plasma concentration-time curve, a phenomenon that has been attributed to a double site of absorption in the intestine.[2][3] The first peak occurs relatively quickly, followed by a second peak, suggesting initial absorption in the proximal small intestine and subsequent absorption from a more distal site.[3]
Pharmacokinetic studies have demonstrated that this compound's kinetics are linear within the tested dose range of 100 mg to 250 mg.[2]
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound (100 mg Oral Solution) in Healthy Volunteers
| Parameter | Value | Reference |
| Tmax (Time to Maximum Concentration) | ~2.5 hours | |
| Elimination Half-life (t½) | ~4 hours |
Note: Specific Cmax and AUC values from pivotal studies were not available in the public domain at the time of this review. The provided Tmax and half-life are general values cited in literature.
Distribution
Metabolism and Excretion
This compound is poorly metabolized. The primary route of elimination is through the urine and feces, with a significant portion of the drug excreted unchanged. Following oral administration, approximately 44% of the dose is excreted unchanged in the urine over 120 hours.
Experimental Protocols
This section outlines the general methodologies employed in pharmacokinetic studies of this compound, based on standard practices for such research.
Single-Dose Oral Pharmacokinetic Study
A typical experimental design to assess the single-dose oral pharmacokinetics of this compound would involve the following steps:
-
Subject Population: Healthy adult volunteers.
-
Study Design: A single-dose, open-label study.
-
Drug Administration: Administration of a single 100 mg oral dose of this compound solution to fasting subjects.
-
Blood Sampling: Serial blood samples collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Plasma Analysis: Determination of this compound concentrations in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life from the plasma concentration-time data.
Experimental Workflow for a Single-Dose Oral Pharmacokinetic Study
References
Veralipride's Antidopaminergic Profile: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veralipride is a substituted benzamide with antidopaminergic properties, primarily known for its clinical application in the management of vasomotor symptoms associated with menopause. Its therapeutic effects are attributed to its antagonist activity at dopamine D2 receptors. This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the antidopaminergic activity of this compound and similar benzamide compounds. Due to the limited availability of specific in vitro quantitative data for this compound in publicly accessible literature, this guide also includes comparative data for the structurally related benzamide, sulpiride, to provide a relevant pharmacological context.
Core Mechanism: Dopamine D2 Receptor Antagonism
This compound functions as a dopamine D2 receptor antagonist. The D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is coupled to Gi/o proteins. Activation of the D2 receptor by its endogenous ligand, dopamine, initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the D2 receptor, this compound prevents dopamine from binding and initiating this signaling pathway, thereby mitigating the downstream effects of dopamine in target tissues.
Quantitative Analysis of D2 Receptor Interaction
The interaction of a compound with the D2 receptor is quantified through binding affinity and functional assays. These assays are crucial for determining the potency and efficacy of the antagonist.
Binding Affinity Studies
Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor. These assays measure the displacement of a radiolabeled ligand that is known to bind with high affinity to the receptor of interest by the test compound. The data from these experiments are used to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are inverse measures of binding affinity (i.e., a lower value indicates a higher affinity).
Table 1: In Vitro Binding Affinity of (-)-Sulpiride for Dopamine D2 Receptors
| Radioligand | Cell Line/Tissue Preparation | Receptor Subtype | Ki (nM) | Reference |
| [3H]-Spiperone | CHO cells expressing human D2S | Human Dopamine D2 (short) | 2.9 | |
| [3H]-Spiperone | CHO cells expressing human D2L | Human Dopamine D2 (long) | 3.2 | |
| [3H]-Spiperone | Rat striatal membranes | Rat Dopamine D2 | 10.0 | |
| [123I]IBZM | Rat crude striatal membrane | Rat Dopamine D2 | ~10.0 (IC50) |
Functional Antagonism Assays
Functional assays measure the biological response resulting from the interaction of a compound with its target. For D2 receptor antagonists, a common in vitro functional assay is the measurement of cAMP levels. In these assays, cells expressing D2 receptors are stimulated with a D2 agonist to inhibit adenylyl cyclase and reduce cAMP production. The antagonist activity of the test compound is then determined by its ability to reverse this inhibition.
Table 2: Functional Antagonism Data for Benzamide Antipsychotics (Illustrative)
| Assay Type | Cell Line | D2 Agonist | Measured Effect | Expected Outcome for this compound |
| cAMP Accumulation Assay | CHO or HEK293 cells expressing D2 receptors | Quinpirole | Reversal of quinpirole-induced inhibition of forskolin-stimulated cAMP accumulation | Dose-dependent increase in cAMP levels in the presence of quinpirole |
| Luciferase Reporter Assay | CHO cells with CRE-luciferase and D2 receptor | Dopamine | Inhibition of forskolin-stimulated luciferase expression | Reversal of dopamine-mediated inhibition of luciferase expression |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. Below are generalized protocols for the key experiments used to characterize the antidopaminergic activity of compounds like this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the steps to determine the binding affinity of a test compound for the dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone or another suitable D2 receptor radioligand.
-
Test Compound: this compound or other benzamide antipsychotics.
-
Non-specific Binding Control: A high concentration of a potent D2 antagonist like haloperidol or unlabeled spiperone (e.g., 10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound.
-
Total and Non-specific Binding: Include wells with only the radioligand and membranes (total binding) and wells with the radioligand, membranes, and the non-specific binding control.
-
Equilibration: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This protocol describes how to measure the functional antagonism of the D2 receptor by a test compound.
Materials:
-
Cell Line: CHO or HEK293 cells stably co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., luciferase) or cells suitable for direct cAMP measurement.
-
D2 Receptor Agonist: Dopamine or a selective agonist like quinpirole.
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compound: this compound or other benzamide antipsychotics.
-
Cell Lysis Buffer and cAMP Detection Kit: (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to an appropriate confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound (this compound) for a specific duration.
-
Stimulation: Add a fixed concentration of the D2 receptor agonist (e.g., quinpirole) and forskolin to all wells (except for the basal control). Forskolin is used to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.
-
Incubation: Incubate the plate for a defined period to allow for the modulation of cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. The data will show the ability of the antagonist to reverse the agonist-induced inhibition of cAMP production.
This compound's Antidopaminergic Signaling Pathway
As a D2 receptor antagonist, this compound blocks the canonical Gi/o-coupled signaling pathway. The following diagram illustrates this mechanism.
Logical Relationship of In Vitro Antidopaminergic Assessment
The characterization of a D2 antagonist like this compound follows a logical progression from confirming its binding to the receptor to quantifying its functional effect on the downstream signaling pathway.
Conclusion
The in vitro characterization of this compound's antidopaminergic activity relies on a combination of binding and functional assays. While specific quantitative data for this compound is not extensively reported in the public domain, the established methodologies for studying dopamine D2 receptor antagonists, along with data from structurally related benzamides like sulpiride, provide a robust framework for understanding its mechanism of action. These in vitro studies are fundamental in drug discovery and development, offering critical insights into the pharmacological profile of a compound before it progresses to in vivo and clinical investigations. The provided protocols and diagrams serve as a comprehensive guide for researchers in the field of dopamine receptor pharmacology.
Veralipride's Influence on Prolactin and Luteinizing Hormone Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of veralipride on the secretion of prolactin (PRL) and luteinizing hormone (LH). This compound, a substituted benzamide, is a dopamine D2 receptor antagonist that has been primarily used for the management of vasomotor symptoms during menopause.[1][2] Its mechanism of action, however, leads to significant neuroendocrine alterations, particularly in the pituitary gland, which are of considerable interest to researchers in endocrinology and drug development. This document summarizes the quantitative effects, outlines detailed experimental protocols used in its study, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its primary effect by acting as a potent antagonist at the dopamine D2 receptors.[3] In the context of the hypothalamic-pituitary axis, these receptors play a crucial role in the tonic inhibition of prolactin release and modulate the secretion of gonadotropins.
-
Prolactin Secretion: Dopamine, released from the arcuate nucleus of the hypothalamus, travels down the tuberoinfundibular pathway to the anterior pituitary. There, it binds to D2 receptors on lactotroph cells, inhibiting prolactin synthesis and release.[4] By blocking these receptors, this compound removes this dopaminergic brake, leading to a marked increase in prolactin secretion, a condition known as hyperprolactinemia.[5]
-
Luteinizing Hormone Secretion: The effect of this compound on LH is less direct and is believed to be mediated by the endogenous opioid system. Chronic D2 receptor blockade by this compound appears to enhance the activity of endogenous opioid peptides. These opioids, in turn, are known to suppress the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. This reduction in GnRH stimulation of the pituitary gonadotrophs results in a decrease in the mean secretion of LH.
Quantitative Effects on Hormone Secretion
Clinical studies, predominantly in postmenopausal women, have quantified the impact of this compound on circulating levels of prolactin and LH. The data consistently show a significant increase in prolactin and a decrease in LH.
| Hormone | Dosage Regimen | Effect | Quantitative Data | Significance | References |
| Prolactin (PRL) | 100 mg/day | Increase | Levels can be 10 times higher than baseline. | p < 0.001 | |
| Luteinizing Hormone (LH) | 100 mg/day for 30 days | Decrease | Significant reduction in mean plasma LH levels. | p < 0.05 | |
| LH Pulse Characteristics | 100 mg/day for 30 days | No change in frequency; increased amplitude. | Pulse frequency was not modified, but pulse amplitude was significantly increased. | p < 0.05 (for amplitude) |
Experimental Protocols
The following sections detail the methodologies employed in key clinical trials investigating the effects of this compound on prolactin and LH secretion.
Study of this compound vs. Placebo in Postmenopausal Women
This protocol outlines a typical randomized, double-blind, placebo-controlled study design.
-
Objective: To determine the effects of this compound on plasma prolactin and LH levels and LH pulsatility in healthy postmenopausal women.
-
Participants: Healthy postmenopausal women, often experiencing vasomotor symptoms (hot flushes).
-
Study Design:
-
Screening and Baseline: Participants undergo a health screening and baseline blood sampling to determine initial hormone levels.
-
Randomization: Subjects are randomly assigned to receive either this compound (e.g., 100 mg/day orally) or a matching placebo.
-
Treatment Period: The treatment is administered for a fixed duration, typically 20 to 30 days.
-
Hormone Analysis: Blood samples are collected at the end of the treatment period for hormone concentration analysis.
-
-
Hormone Measurement:
-
Assay Type: Plasma concentrations of prolactin and LH are measured using specific radioimmunoassays (RIA).
-
Pulsatility Study: To assess LH pulsatility, blood samples are collected frequently (e.g., every 5-10 minutes) over an extended period (e.g., 6-8 hours) both at baseline and after the treatment period.
-
-
Statistical Analysis: Statistical significance of the differences in hormone levels between the this compound and placebo groups is determined using appropriate statistical tests, with a p-value of less than 0.05 typically considered significant.
Investigation of the Endogenous Opioid System Involvement
This protocol describes an experimental design to probe the role of the opioid system in mediating this compound's effects on LH.
-
Objective: To assess whether the this compound-induced changes in LH secretion are mediated by endogenous opioid peptides.
-
Participants: A subset of participants from a primary this compound trial.
-
Procedure:
-
Following the standard this compound treatment period (e.g., 20-30 days), participants receive an intravenous infusion of the opioid antagonist, naloxone (e.g., 1.6 mg/h for 4 hours).
-
A control infusion of saline is performed on a separate occasion.
-
Blood samples are collected frequently during both the naloxone and saline infusions to measure LH levels.
-
-
Expected Outcome: If this compound's effect on LH is mediated by opioids, the administration of naloxone should counteract the this compound-induced suppression of LH, leading to a significant increase in plasma LH levels compared to the saline infusion.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow.
Caption: this compound blocks dopamine D2 receptors on pituitary lactotrophs, increasing prolactin.
Caption: this compound may decrease LH secretion by enhancing opioid inhibition of hypothalamic GnRH.
Caption: Workflow of a randomized controlled trial studying this compound's hormonal effects.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound versus conjugated oestrogens: a double-blind study in the management of menopausal hot flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actual status of this compound use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pituitary lactotroph hyperplasia and chronic hyperprolactinemia in dopamine D2 receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and hormonal effects of long-term this compound treatment in post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Blueprint of Veralipride: A Technical Guide to its Therapeutic Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Veralipride, a substituted benzamide, has been utilized in the management of vasomotor symptoms associated with menopause. Its therapeutic efficacy is intrinsically linked to its potent antagonism of the dopamine D2 receptor. This technical guide provides an in-depth exploration of the neurochemical underpinnings of this compound's action, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing the intricate signaling pathways involved. The primary mechanism of this compound revolves around its blockade of D2 receptors in the tuberoinfundibular pathway of the hypothalamus, leading to a cascade of neuroendocrine changes, most notably a significant elevation in prolactin levels. Evidence also suggests a modulatory role of this compound on the endogenous opioid system, contributing to its therapeutic effects. This document serves as a comprehensive resource for researchers and professionals engaged in the study of dopaminergic signaling and the development of centrally acting therapeutics.
Introduction
This compound is a neuroleptic agent classified as a dopamine D2 receptor antagonist.[1][2] Its primary clinical application has been in the alleviation of hot flushes and other vasomotor symptoms experienced by menopausal women.[3][4] The therapeutic action of this compound is not hormonal but is instead rooted in its ability to modulate dopaminergic neurotransmission within the central nervous system. This guide dissects the core neurochemical principles governing this compound's effects, providing a granular view of its interaction with target receptors and the subsequent intracellular and systemic responses.
Pharmacodynamics: Receptor Binding Profile
The cornerstone of this compound's pharmacological activity is its high affinity for the dopamine D2 receptor. While specific Ki values from publicly available literature are not readily found, its classification as a potent D2 antagonist underscores its strong binding affinity for this receptor subtype.[5] The therapeutic and adverse effects of this compound are largely attributable to this interaction.
Dopamine D2 Receptor Antagonism
This compound acts as a competitive antagonist at D2 receptors, preventing the binding of endogenous dopamine. This blockade is particularly relevant in the dopaminergic pathways that regulate hormonal secretion and thermoregulation.
Serotonin Receptor Interaction
There is some evidence to suggest that this compound may also interact with the serotonergic system. Studies have shown that this compound treatment can lead to a decrease in serum levels of serotonin precursors, such as tryptophan. However, the direct binding affinities (Ki values) of this compound for various serotonin receptor subtypes have not been extensively characterized in the available literature.
Neurochemical Effects and Signaling Pathways
This compound's antagonism of D2 receptors initiates a cascade of downstream signaling events, primarily impacting the hypothalamic-pituitary-gonadal (HPG) axis and prolactin secretion.
Impact on the Hypothalamic-Pituitary-Gonadal Axis and Prolactin Release
In the hypothalamus, dopamine released from tuberoinfundibular neurons tonically inhibits the secretion of prolactin from the anterior pituitary gland by activating D2 receptors on lactotroph cells. This compound blocks this inhibitory action, leading to a significant and sustained increase in plasma prolactin levels. This hyperprolactinemia is a hallmark of this compound's neuroendocrine effects.
Furthermore, this compound administration has been shown to cause a significant decline in plasma levels of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
Downstream D2 Receptor Signaling
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). This compound's antagonism prevents the downstream signaling cascade typically initiated by dopamine.
-
G-Protein Coupling and Adenylyl Cyclase Inhibition: Upon dopamine binding, D2 receptors activate Gi/o proteins, which in turn inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this, this compound prevents the dopamine-induced reduction in cAMP.
-
β-Arrestin Pathway: Like many GPCRs, D2 receptors also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as G-protein independent signaling. The specific effects of this compound on β-arrestin recruitment and signaling are not well-documented in available literature.
Interaction with the Endogenous Opioid System
Several studies suggest an interaction between this compound and the endogenous opioid system. Chronic administration of this compound has been shown to increase the activity of endogenous opioid peptides. Furthermore, the this compound-induced decrease in LH secretion can be reversed by the opioid antagonist naloxone, suggesting that endogenous opioids may mediate some of the endocrine effects of this compound.
Quantitative Data
The following tables summarize the available quantitative data regarding the effects of this compound from clinical studies.
Table 1: Hormonal Changes Following this compound Administration
| Hormone | Baseline Level | Level After this compound | Percentage Change | Reference |
| Prolactin (ng/mL) | 11.7 ± 5.7 | 132.3 ± 65.0 | ~1030% increase | |
| Prolactin (ng/mL) | - | 106.2 ± 41.5 (after 2 cycles) | - | |
| Luteinizing Hormone (LH) | - | Significant decline | - | |
| Follicle-Stimulating Hormone (FSH) | - | Significant decline | - |
Table 2: Clinical Efficacy of this compound in Treating Vasomotor Symptoms
| Parameter | This compound Group | Placebo/Control Group | Efficacy | Reference |
| Reduction in Hot Flush Frequency | 80% | - | - | |
| Reduction in Hot Flush Intensity | 71% | - | - | |
| Vasomotor Score (median) | 2 (0-6) | 4 (1-6) | Significant reduction |
Experimental Protocols
This section outlines the general methodologies for key experiments relevant to studying the neurochemical effects of this compound.
Radioligand Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity (Ki) of an unlabeled drug (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of this compound for the dopamine D2 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the dopamine D2 receptor.
-
Radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
Unlabeled this compound.
-
Binding buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound are incubated with the receptor membrane preparation in the binding buffer.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
In Vivo Microdialysis
This technique is used to measure the extracellular concentrations of neurotransmitters, such as dopamine, in specific brain regions of a living animal.
Objective: To measure the effect of this compound administration on dopamine release in the striatum or hypothalamus.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for administration (e.g., intraperitoneal injection).
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum) of an anesthetized animal.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: The probe is perfused with aCSF at a slow, constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline level of extracellular dopamine.
-
Drug Administration: this compound is administered to the animal.
-
Post-Drug Collection: Dialysate collection continues to monitor changes in dopamine levels following drug administration.
-
Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using HPLC-ED.
-
Data Analysis: The post-drug dopamine levels are compared to the baseline levels to determine the effect of this compound.
Conclusion
This compound exerts its therapeutic effects primarily through the potent antagonism of dopamine D2 receptors, leading to a complex interplay of neuroendocrine changes. The resulting hyperprolactinemia and modulation of the hypothalamic-pituitary-gonadal axis, potentially in concert with an influence on the endogenous opioid system, contribute to the alleviation of menopausal vasomotor symptoms. While the core mechanism is established, further research is warranted to fully elucidate the specific binding affinities of this compound for a broader range of receptors and to detail its impact on downstream signaling pathways, such as the β-arrestin cascade. The methodologies and data presented in this guide provide a solid foundation for future investigations into the neurochemical intricacies of this compound and the development of novel therapeutics targeting dopaminergic pathways.
References
- 1. This compound: alternative antidopaminergic treatment for menopausal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Actual status of this compound use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound versus conjugated oestrogens: a double-blind study in the management of menopausal hot flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and hormonal effects of long-term this compound treatment in post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Veralipride's Impact on Central Neurotransmitter Systems: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Veralipride, a substituted benzamide, exerts its primary pharmacological effects through the potent and selective antagonism of dopamine D2 receptors in the central nervous system. This action initiates a cascade of neurochemical and endocrine alterations, most notably a significant elevation in prolactin levels and a modulation of the hypothalamic-pituitary-gonadal axis. Evidence also points to indirect interactions with the serotonergic and endogenous opioid systems. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizing available quantitative data on its neurochemical and hormonal effects, detailing relevant experimental methodologies, and visualizing the key signaling pathways involved. Due to the limited availability of specific preclinical binding and neurochemical data for this compound, information from the closely related substituted benzamide, sulpiride, is utilized as a proxy to elucidate the foundational mechanisms of D2 receptor antagonism, with this distinction clearly noted.
Core Mechanism of Action: Dopamine D2 Receptor Antagonism
This compound is classified as a selective antagonist of the dopamine D2 receptor.[1][2][3] Its therapeutic and side-effect profile is primarily dictated by its ability to block the binding of endogenous dopamine to these receptors. The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, typically couples to the Gαi/o subunit. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulates ion channel activity, specifically promoting the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
By blocking D2 receptors, this compound prevents this inhibitory signaling, leading to a disinhibition of the affected neurons. This antagonism is particularly relevant in the tuberoinfundibular pathway of the hypothalamus, which controls prolactin secretion from the pituitary gland. Dopamine acting on D2 receptors on lactotroph cells tonically inhibits prolactin release. This compound's blockade of these receptors removes this inhibition, resulting in a marked and dose-dependent increase in plasma prolactin levels, a hallmark effect of this drug class.[1][4]
Receptor Binding Profile
Table 1: Representative Binding Affinities of a Substituted Benzamide (Sulpiride)
| Receptor | Ki (nM) | Radioligand | Tissue Source |
|---|---|---|---|
| Dopamine D2 | 2.9 | [3H]Spiperone | Rat Striatum |
| Dopamine D3 | 2.4 | [3H]Spiperone | Recombinant Cells |
| Dopamine D4 | 2100 | [3H]Spiperone | Recombinant Cells |
| Serotonin 5-HT2A | >10,000 | [3H]Ketanserin | Rat Cortex |
| Adrenergic α1 | >10,000 | [3H]Prazosin | Rat Cortex |
Note: Data for sulpiride is presented as a proxy for this compound to illustrate the typical selectivity of this drug class. The exact values for this compound may differ.
Effects on Central Neurotransmitter Systems
Dopaminergic System
This compound's primary action is the blockade of postsynaptic D2 receptors. In brain regions with high D2 receptor density, such as the striatum and pituitary gland, this leads to a functional antagonism of dopamine's effects. Additionally, by blocking D2 autoreceptors on presynaptic dopaminergic neurons, which normally serve to inhibit dopamine synthesis and release, this compound can lead to an increase in the synthesis and turnover of dopamine. This is a compensatory mechanism in response to the perceived decrease in dopaminergic signaling due to receptor blockade.
Serotonergic System
This compound does not directly bind to serotonin receptors. However, there is clinical evidence suggesting an indirect interaction with the serotonergic system. Treatment with this compound has been shown to significantly decrease serum levels of tryptophan, the metabolic precursor to serotonin. This suggests that this compound may modulate the activity of serotonergic neurons, potentially through dopamine-serotonin interactions in the brain.
Table 2: Effect of this compound on Serotonin Precursors in Postmenopausal Women
| Parameter | Baseline (mean ± SEM) | After 3 Months of this compound (100 mg/day) (mean ± SEM) | P-value |
|---|---|---|---|
| Total Tryptophan (µg/mL) | 11.2 ± 0.4 | 8.0 ± 0.3 | < 0.05 |
| Free Tryptophan (µg/mL) | 2.1 ± 0.1 | 1.3 ± 0.1 | < 0.05 |
Data adapted from a study on postmenopausal women treated for hot flushes.
Endogenous Opioid System
Several studies suggest that the therapeutic and endocrine effects of this compound may be mediated, in part, by an interaction with the endogenous opioid system. The increase in prolactin and decrease in Luteinizing Hormone (LH) caused by this compound can be explained by a stimulation of endogenous opioid activity. Chronic administration of this compound has been shown to increase the activity of endogenous opioid peptides on mechanisms that regulate body temperature. The precise mechanism of this interaction, whether it involves direct receptor binding or indirect modulation of opioid peptide release, requires further elucidation.
Noradrenergic and GABAergic Systems
Currently, there is no direct evidence from preclinical or clinical studies to suggest a significant direct interaction of this compound with the noradrenergic or GABAergic systems. Its high selectivity for D2 receptors, characteristic of substituted benzamides, makes clinically relevant effects on these other neurotransmitter systems unlikely.
Endocrine Effects
This compound's potent D2 receptor antagonism in the pituitary gland leads to significant and predictable endocrine changes.
Table 3: Quantitative Hormonal Changes Following this compound Administration
| Hormone | Baseline Level (mean ± SEM) | Level During this compound Treatment (mean ± SEM) | Study Population & Dosage |
|---|---|---|---|
| Prolactin (PRL) | 11.7 ± 5.7 ng/mL | 132.3 ± 65.0 ng/mL | Women with GnRH-a induced hot flushes (100 mg/day) |
| Prolactin (PRL) | Not specified | 106.2 ± 41.5 ng/mL | Postmenopausal women (after 2 cycles) |
| Luteinizing Hormone (LH) | Significantly blunted (p < 0.05) | Postmenopausal women (200 mg/day for 30 days) |
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound's antagonism of the D2 receptor signaling pathway.
Caption: Neuroendocrine pathway for this compound-induced hyperprolactinemia.
Experimental Protocols
Radioligand Binding Assay for D2 Receptor Affinity
This protocol is a generalized method for determining the binding affinity of a compound like this compound for the dopamine D2 receptor.
-
Tissue Preparation:
-
Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and incubate at 37°C for 10 minutes to remove endogenous dopamine.
-
Centrifuge again and resuspend the final pellet in assay buffer to a specific protein concentration (e.g., 200 µg/mL), determined by a Bradford or BCA assay.
-
-
Competition Binding Assay:
-
Set up assay tubes containing a fixed concentration of a D2-selective radioligand (e.g., 0.1-0.5 nM [3H]Spiperone).
-
Add increasing concentrations of the unlabeled test compound (this compound or a reference compound) to the tubes (e.g., 10^-11 to 10^-5 M).
-
For determination of non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM sulpiride or haloperidol) to a set of tubes.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value (the concentration of the drug that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
In Vivo Microdialysis
This protocol outlines a general procedure for measuring extracellular neurotransmitter levels in the brain of a freely moving rat following this compound administration.
-
Surgical Implantation:
-
Anesthetize a rat (e.g., with isoflurane) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours to achieve a baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
After collecting several baseline samples, administer this compound (e.g., via intraperitoneal injection).
-
Continue collecting post-treatment samples for several hours.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine, serotonin, and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
The HPLC system separates the neurochemicals, and the electrochemical detector quantifies them based on their oxidation potential.
-
-
Data Analysis:
-
Quantify the concentration of each analyte in the samples by comparing the peak heights or areas to those of known standards.
-
Express the post-treatment neurotransmitter levels as a percentage of the average baseline levels for each animal.
-
Use statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of any changes from baseline.
-
Conclusion
This compound's pharmacological profile is dominated by its potent and selective antagonism of dopamine D2 receptors. This primary mechanism directly accounts for its profound effect on prolactin secretion and its influence on the hypothalamic-pituitary-gonadal axis. While direct preclinical data on this compound's impact on central neurotransmitter levels are scarce, its actions can be reliably inferred from its drug class. Furthermore, clinical evidence points towards indirect modulation of the serotonergic and endogenous opioid systems, which may contribute to its therapeutic effects. The experimental protocols detailed herein provide a framework for the further elucidation of this compound's and other substituted benzamides' precise neurochemical and electrophysiological effects, which is essential for a comprehensive understanding of their role in neuropharmacology.
References
- 1. Actual status of this compound use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the antidopaminergic drug this compound on LH and PRL secretion in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicity of Veralipride: A Review of Available Information
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a summary of the available information regarding the preclinical safety and toxicity of veralipride. Despite a comprehensive search of scientific literature and regulatory agency databases, detailed quantitative data from preclinical toxicology studies, such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values, and specific experimental protocols remain largely unavailable in the public domain. This is primarily because this compound has been withdrawn from the market in several countries due to safety concerns in clinical use, and the full preclinical data packages submitted for initial marketing authorization are not publicly accessible.
Mechanism of Action
This compound is a substituted benzamide that acts as a dopamine D2 receptor antagonist.[1] Its therapeutic effect in the treatment of vasomotor symptoms (hot flushes) associated with menopause was attributed to its antidopaminergic action.[1][2][3] By blocking D2 receptors, this compound was thought to modulate the thermoregulatory center in the hypothalamus. This compound is known to induce prolactin secretion, a common effect of D2 receptor antagonists, without direct estrogenic or progestagenic effects.[1]
Signaling Pathway
The primary signaling pathway influenced by this compound involves the blockade of dopamine D2 receptors. This action disrupts the normal downstream signaling cascade initiated by dopamine.
Preclinical Safety Evaluation: Data Gap
A thorough search for specific preclinical safety and toxicity data for this compound yielded limited results. Standard preclinical assessments for a new drug would typically include a battery of studies to characterize its toxicological profile. The general methodologies for these studies are outlined below, but specific protocols and quantitative results for this compound are not publicly available.
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. These studies help in identifying the median lethal dose (LD50) and observing signs of toxicity.
General Experimental Protocol (Rodent Model):
-
Species: Typically rats or mice.
-
Administration: A single dose administered via the intended clinical route and often an intravenous route.
-
Observation Period: Usually 14 days.
-
Parameters Monitored: Clinical signs of toxicity, body weight changes, and mortality.
-
Endpoint: Determination of LD50 and identification of target organs of toxicity through gross necropsy.
Subacute and Subchronic Toxicity
These studies involve repeated daily dosing over a period of 2 to 12 weeks to evaluate the toxic effects of the drug with prolonged exposure.
General Experimental Protocol (Rodent Model):
-
Species: Rat is a common model.
-
Dose Levels: At least three dose levels (low, medium, and high) and a control group.
-
Duration: Typically 28 or 90 days.
-
Parameters Monitored: Daily clinical observations, weekly body weight and food consumption, hematology, clinical chemistry, urinalysis at termination.
-
Endpoint: Identification of a No-Observed-Adverse-Effect-Level (NOAEL), characterization of dose-response relationships, and identification of target organs through histopathology.
Chronic Toxicity
Chronic toxicity studies extend over a longer period, often 6 to 12 months, to assess the long-term effects of the drug.
General Experimental Protocol (Rodent and Non-rodent Models):
-
Species: One rodent (e.g., rat) and one non-rodent (e.g., dog) species.
-
Duration: 6 months in rodents and 9-12 months in non-rodents.
-
Parameters Monitored: Similar to subchronic studies, with more extensive histopathological examination.
-
Endpoint: To support long-term clinical use by identifying potential long-term toxicities.
Reproductive and Developmental Toxicity
These studies are designed to assess the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.
General Experimental Protocol:
-
Segment I (Fertility and Early Embryonic Development): Dosing in male and female rats before and during mating and in females during early gestation.
-
Segment II (Embryo-fetal Development): Dosing in pregnant rats and rabbits during the period of organogenesis.
-
Segment III (Pre- and Postnatal Development): Dosing in pregnant rats from late gestation through lactation.
-
Endpoints: Effects on mating, fertility, implantation, fetal viability, fetal abnormalities, and offspring growth and development.
Mutagenicity and Carcinogenicity
Mutagenicity assays evaluate the potential of a drug to induce genetic mutations, while carcinogenicity studies assess its potential to cause cancer.
General Experimental Protocols:
-
Mutagenicity: A battery of tests including an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell gene mutation assay, and an in vivo micronucleus test in rodents.
-
Carcinogenicity: Long-term studies (typically 2 years) in two rodent species (usually rats and mice).
Clinical Safety and Market Withdrawal
The primary reason for the lack of accessible preclinical data is likely the withdrawal of this compound from the market in several European countries. The European Medicines Agency (EMA) recommended the withdrawal of marketing authorizations for this compound in 2007. The decision was based on a review that concluded the benefits of this compound did not outweigh its risks, citing serious and potentially irreversible neurological side effects such as tardive dyskinesia, as well as psychiatric disorders like depression and anxiety.
While clinical studies demonstrated some efficacy in reducing hot flushes, the severity of the adverse events in the post-marketing phase led to a negative risk-benefit assessment.
Conclusion
Due to the withdrawal of this compound from major markets and the proprietary nature of preclinical data submitted for regulatory approval, a detailed technical guide on its preclinical safety and toxicity with quantitative data and specific experimental protocols cannot be constructed from publicly available information. The available evidence is overwhelmingly focused on the clinical safety profile and the ultimate decision to remove the drug from the market due to significant adverse effects observed in patients. For researchers and drug development professionals, the case of this compound serves as a critical reminder of the importance of thorough post-marketing surveillance and the potential for serious adverse events to emerge even after a drug has been approved based on its initial preclinical and clinical data.
References
Methodological & Application
Application Note: Quantification of Veralipride using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
AN-HPLC-001
Introduction
Veralipride is a substituted benzamide derivative with antidopaminergic and prokinetic properties, primarily used in the management of vasomotor symptoms associated with menopause. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This application note describes a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound.
Principle
The method utilizes reversed-phase chromatography to separate this compound from potential degradation products and formulation excipients. A C18 column is used as the stationary phase, and a mobile phase consisting of an organic solvent and an aqueous buffer ensures optimal separation. The quantification is achieved by monitoring the UV absorbance at a specific wavelength, where this compound exhibits maximum absorption. The peak area of this compound is directly proportional to its concentration in the sample.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions have been shown to be effective for the analysis of this compound.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate buffer (pH 6.1) (60:40 v/v) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 45°C |
| Detection Wavelength | 299 nm |
| Run Time | Approximately 10 minutes |
Experimental Protocols
1. Preparation of Solutions
a. Mobile Phase Preparation:
-
Prepare a 0.02 M Potassium Dihydrogen Phosphate buffer by dissolving 2.72 g of KH2PO4 in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer to 6.1 using a suitable base (e.g., 0.1 M potassium hydroxide).
-
Filter the buffer solution through a 0.45 µm membrane filter.[1]
-
Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a 60:40 (v/v) ratio.
-
Degas the mobile phase by sonication or vacuum filtration before use.[1]
b. Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
c. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).
2. Sample Preparation
a. Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20) to determine the average tablet weight.
-
Accurately weigh a portion of the powdered tablets equivalent to a single dose of this compound.
-
Transfer the powder to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2] Further dilutions can be made with the mobile phase if necessary to bring the concentration within the calibration range.
b. Biological Matrices (e.g., Human Plasma):
-
To 1.0 mL of plasma in a centrifuge tube, add a known amount of an appropriate internal standard (if used).
-
Add 3.0 mL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 2-3 minutes to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10-15 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Method Validation Summary
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3][4] The following tables summarize representative quantitative data for a validated HPLC method for a similar compound, which can be expected for the this compound assay.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| % RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
| 0.025 - 5.0 (for plasma) | ≥ 0.999 |
Table 3: Precision
| Level | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6) |
| Low QC | ≤ 2.0% | ≤ 2.0% |
| Mid QC | ≤ 2.0% | ≤ 2.0% |
| High QC | ≤ 2.0% | ≤ 2.0% |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| Low | 98.0 - 102.0 | ≤ 2.0% |
| Medium | 98.0 - 102.0 | ≤ 2.0% |
| High | 98.0 - 102.0 | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Concentration (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
Workflow and Pathway Diagrams
Caption: General experimental workflow for HPLC analysis of this compound.
Conclusion
The described HPLC method provides a simple, accurate, and precise means for the quantification of this compound. The method is stability-indicating and can be effectively used for routine quality control of pharmaceutical formulations as well as for pharmacokinetic studies involving the analysis of this compound in biological matrices. Adherence to the detailed protocols and proper method validation will ensure reliable and reproducible results.
References
Application Notes & Protocols for Studying Veralipride Effects on Postmenopausal Women
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for studying the effects of veralipride on postmenopausal women, with a focus on its efficacy in treating vasomotor symptoms and its associated hormonal changes. This compound is a dopamine D2 receptor antagonist that has been investigated as a non-hormonal treatment for menopausal symptoms.[1][2][3] However, it is important to note that this compound has been withdrawn from the market in several European countries due to safety concerns, including the risk of extrapyramidal side effects.[2][4] Therefore, any research involving this compound must be conducted with rigorous safety monitoring.
Mechanism of Action
This compound is a substituted benzamide that acts as a selective antagonist of dopamine D2 receptors. In the context of postmenopausal symptoms, its therapeutic effect is believed to stem from its influence on the hypothalamus, a key region for thermoregulation. By blocking D2 receptors, this compound modulates the release of various neurotransmitters and hormones, leading to a reduction in the frequency and severity of hot flushes. A primary consequence of D2 receptor antagonism in the pituitary gland is an increase in prolactin secretion.
Signaling Pathway
The signaling pathway of this compound's action on the hypothalamic-pituitary axis is initiated by its binding to and blocking of dopamine D2 receptors on lactotroph cells in the anterior pituitary gland. This inhibition of dopamine's natural inhibitory effect leads to an increase in prolactin synthesis and release. The elevated prolactin levels can then have downstream effects, including a potential reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels.
Experimental Protocols
Phase III, Double-Blind, Placebo-Controlled Clinical Trial Protocol
This protocol outlines a study to evaluate the efficacy and safety of this compound in treating vasomotor symptoms in postmenopausal women.
3.1. Study Objectives
-
Primary Objective: To assess the efficacy of this compound in reducing the frequency and severity of hot flushes compared to placebo.
-
Secondary Objectives:
-
To evaluate the effect of this compound on hormone levels (prolactin, LH, FSH, estradiol, and dehydroepiandrosterone sulfate (DHEAS)).
-
To assess the safety and tolerability of this compound.
-
To evaluate the impact of this compound on quality of life.
-
3.2. Participant Selection
-
Inclusion Criteria:
-
Healthy postmenopausal women (at least 12 months of amenorrhea).
-
Experiencing a minimum of 7-8 moderate to severe hot flushes per day.
-
Willing to provide informed consent.
-
-
Exclusion Criteria:
-
History of extrapyramidal disorders, Parkinson's disease, or tardive dyskinesia.
-
History of hyperprolactinemia, pituitary tumors, or breast cancer.
-
Use of hormone replacement therapy or other medications known to affect vasomotor symptoms within the last 3 months.
-
History of severe psychiatric disorders.
-
3.3. Study Design and Treatment
-
A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment Arm: this compound (100 mg/day, administered orally for 20 days, followed by a 10-day drug-free period, for three cycles).
-
Control Arm: Matching placebo administered on the same schedule.
3.4. Experimental Workflow
3.5. Assessment and Endpoints
-
Efficacy:
-
Change from baseline in the frequency and severity of hot flushes, recorded daily by participants in a diary.
-
-
Hormonal Analysis:
-
Blood samples collected at baseline, week 4, week 8, and week 12 for measurement of serum prolactin, LH, FSH, estradiol, and DHEAS. Assays to be performed using validated immunoassays.
-
-
Safety:
-
Monitoring and recording of all adverse events (AEs), with a specific focus on neurological and psychiatric symptoms.
-
Use of the Unified Parkinson's Disease Rating Scale (UPDRS) and the Hamilton Depression Rating Scale at each visit to systematically assess for extrapyramidal symptoms and depression.
-
-
Quality of Life:
-
Menopause-Specific Quality of Life Questionnaire (MENQOL) administered at baseline and end of treatment.
-
Data Presentation
The following tables summarize expected quantitative data based on published literature.
Table 1: Efficacy of this compound in Reducing Vasomotor Symptoms
| Outcome Measure | This compound Group | Placebo Group | p-value | Reference |
| Reduction in Hot Flush Frequency | 48.0% to 89.9% | Variable | <0.05 | |
| Reduction in Hot Flush Intensity | Statistically significant | No significant change | <0.01 | |
| Total Elimination of Hot Flushes | 63% to 80% of patients | Not reported | - |
Table 2: Hormonal Effects of this compound Treatment
| Hormone | Change with this compound | Magnitude of Change | Reference |
| Prolactin | Significant Increase | Levels can be 10 times higher than baseline | |
| Luteinizing Hormone (LH) | Significant Decrease | p < 0.05 | |
| Follicle-Stimulating Hormone (FSH) | Significant Decrease | - | |
| Dehydroepiandrosterone Sulphate (DHEAS) | Increase | Significant | |
| Estradiol | No significant change or slight increase | - |
Table 3: Common Adverse Events Associated with this compound
| Adverse Event | Incidence | Reference |
| Hyperprolactinemia | Common | |
| Galactorrhea (breast discharge) | Can occur | |
| Mastodynia (breast tenderness) | Reported | |
| Extrapyramidal Symptoms (Serious) | Risk, especially with misuse | |
| - Acute Dyskinesia | Reported | |
| - Tardive Dyskinesia | Reported | |
| - Parkinsonism | Reported | |
| Depression, Anxiety, Insomnia | Reported |
Disclaimer: This document is intended for informational and research purposes only. This compound is a medication with significant potential side effects and has been withdrawn in some countries. Any research involving human subjects must be approved by an institutional review board (IRB) or ethics committee and must adhere to all applicable regulations and guidelines. The administration of this compound should only be done by qualified medical professionals in a controlled research setting.
References
Veralipride in Thermoregulatory Dysfunction: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of veralipride in studies concerning thermoregulatory dysfunction. This compound, a dopamine D2 receptor antagonist, has been primarily investigated for its efficacy in managing vasomotor symptoms, such as hot flashes, associated with menopause. This document details its mechanism of action, summarizes key quantitative data from clinical studies, and provides detailed experimental protocols for both clinical and analogous preclinical research settings.
Introduction
Thermoregulatory dysfunction, characterized by an inability to maintain core body temperature within a narrow, stable range, is a hallmark of various physiological and pathological states. In humans, one of the most prominent examples is the vasomotor symptoms experienced by menopausal women, commonly known as hot flashes. These episodes of intense heat, sweating, and peripheral vasodilation are linked to the decline in estrogen levels and subsequent alterations in central neurotransmitter systems that regulate body temperature.[1][2] this compound has emerged as a non-hormonal treatment option for these symptoms, exerting its effects through the modulation of dopaminergic pathways in the central nervous system.[1][2]
Mechanism of Action
This compound is a selective antagonist of the dopamine D2 receptor.[3] The thermoregulatory center in the hypothalamus is influenced by various neurotransmitters, including dopamine. During menopause, decreased estrogen levels are thought to lead to an instability in this center, partly through a decrease in dopaminergic tone. By blocking D2 receptors, this compound is believed to counteract this effect, thereby stabilizing the thermoregulatory setpoint and reducing the frequency and intensity of hot flashes.
Furthermore, this compound's action is linked to the endogenous opioid system. Studies have shown that this compound can increase the activity of endogenous opioid peptides, which are known to play a role in body temperature regulation. This is supported by findings where the hypothermic response to the opioid antagonist naloxone was significantly increased after chronic administration of this compound.
A notable pharmacological effect of this compound is the induction of hyperprolactinemia, a consequence of dopamine D2 receptor blockade in the pituitary gland. While primarily considered a side effect, the elevated prolactin levels may also contribute to the therapeutic effects on thermoregulation, potentially through interactions with the opioid system.
Data Presentation
The following tables summarize quantitative data from clinical studies investigating the efficacy of this compound in managing thermoregulatory dysfunction, specifically hot flashes in menopausal women.
Table 1: Efficacy of this compound in Reducing Hot Flash Frequency and Intensity
| Study Population | This compound Dosage | Duration | Outcome Measure | Results | Reference |
| Postmenopausal Women | 100 mg/day | 20 days | Reduction in frequency and intensity of hot flashes | Statistically significant reduction compared to placebo. | |
| Postmenopausal Women | 100 mg/day | 20 days | Comparison with Hormone Therapy (HT) | 80% reduction in frequency (vs. 100% with HT), 71% reduction in intensity (vs. 100% with HT). | |
| Postmenopausal Women | Not Specified | Not Specified | Overall decrease in hot flashes | 48.0% to 89.9% reduction depending on duration and administration method. |
Table 2: Hormonal and Physiological Effects of this compound
| Study Population | This compound Dosage | Duration | Parameter Measured | Effect | Reference |
| Postmenopausal Women | 200 mg/day | 20 days | Hypothermic response to naloxone | Significantly increased. | |
| Postmenopausal Women | 100 mg/day (2 cycles) | Not Specified | Prolactin Levels | Increased to 106.2 ± 41.5 ng/mL. | |
| Postmenopausal Women | 100 mg/day (6 months, alternate days/months) | 6 months | Prolactin Levels | Not higher than 21 ng/mL. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in the study of thermoregulatory dysfunction. Given the limited availability of published preclinical studies specifically using this compound, analogous protocols with other D2 receptor antagonists in animal models are also provided to guide researchers.
Clinical Protocol 1: this compound and Naloxone Interaction in Postmenopausal Women
This protocol is adapted from a study investigating the interaction between this compound and the endogenous opioid system in the regulation of body temperature.
1. Participant Selection:
-
Recruit healthy postmenopausal women experiencing regular hot flashes.
-
Exclude individuals with contraindications to this compound or naloxone.
-
Obtain informed consent.
2. Study Design:
-
A randomized, placebo-controlled, crossover design.
-
Baseline Phase:
-
On two consecutive days, subjects receive a 4-hour intravenous infusion of either saline or naloxone (1.6 mg/h).
-
Core body temperature is monitored continuously.
-
-
Treatment Phase:
-
Administer this compound (200 mg/day) orally for 20 days.
-
Repeat the saline and naloxone infusions on two consecutive days following the treatment period.
-
-
Washout Period: A suitable washout period should be implemented between crossover phases if applicable.
3. Temperature Measurement:
-
Measure core body temperature using a rectal probe at regular intervals (e.g., every 15 minutes) throughout the infusion period.
4. Data Analysis:
-
Compare the change in core body temperature from baseline during naloxone infusion before and after this compound treatment.
-
Statistical analysis using appropriate methods for crossover designs (e.g., paired t-test or ANOVA).
Preclinical Protocol (Analogous) 1: Effect of a D2 Antagonist on Core Body Temperature in a Rodent Model
This protocol is based on studies investigating the thermoregulatory effects of D2 antagonists like sulpiride in rats.
1. Animal Model:
-
Use adult male or ovariectomized female Wistar or Sprague-Dawley rats to model menopausal thermoregulatory dysfunction.
-
House animals in a temperature-controlled environment (e.g., 22 ± 2°C) with a 12-hour light/dark cycle.
2. Drug Administration:
-
Administer the D2 antagonist (e.g., sulpiride) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
A range of doses should be tested to establish a dose-response relationship (e.g., for sulpiride, 20, 40, 80 mg/kg).
-
A vehicle control group (e.g., saline) is essential.
3. Temperature Measurement:
-
Measure core body temperature using a rectal probe at baseline and at regular intervals (e.g., 30, 60, 90, 120 minutes) post-injection.
4. Data Analysis:
-
Compare the change in body temperature from baseline between the drug-treated and vehicle-treated groups at each time point.
-
Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to analyze the data.
Preclinical Protocol (Analogous) 2: Intracerebroventricular Administration to Investigate Central Effects
This protocol is for investigating the direct central effects of D2 receptor blockade on thermoregulation, based on studies using intracerebroventricular (i.c.v.) injections in rats.
1. Animal Model and Surgery:
-
Use adult male Wistar rats.
-
Surgically implant a guide cannula aimed at the lateral cerebral ventricle.
-
Allow for a post-operative recovery period of at least one week.
2. Drug Administration:
-
Dissolve the D2 antagonist (e.g., eticlopride) in sterile saline.
-
Administer a specific dose (e.g., 10 nmol in 2 µl) via i.c.v. injection.
-
Include a vehicle control group receiving an equivalent volume of saline.
3. Temperature Measurement:
-
Measure intracranial or core body temperature at baseline and at regular intervals post-injection.
4. Data Analysis:
-
Compare the temperature changes between the antagonist-treated and vehicle-treated groups using statistical methods like t-tests or ANOVA.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's antagonistic action on the D2 receptor signaling pathway.
Experimental Workflows
Caption: Workflow for the clinical study of this compound and naloxone interaction.
Caption: Workflow for a preclinical study of a D2 antagonist on thermoregulation.
Logical Relationships
Caption: Logical relationship of this compound's actions and its therapeutic effect.
References
- 1. The safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actual status of this compound use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulpiride increases and dopamine decreases intracranial temperature in rats when injected in the lateral hypothalamus: an animal model for the neuroleptic malignant syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Veralipride as a Tool for Investigating Dopamine Antagonism In Vivo
Introduction
Veralipride is a substituted benzamide derivative that acts as a selective antagonist for the D2 dopamine receptor.[1][2][3] Its specific antidopaminergic activity makes it a valuable pharmacological tool for researchers investigating the roles of the D2 receptor in various physiological and pathological processes in vivo.[4] These notes provide an overview of this compound's mechanism, applications, and detailed protocols for its use in preclinical research settings.
Mechanism of Action
This compound exerts its effects by competitively binding to and blocking dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) typically linked to the inhibitory Gαi/o subunit. In its natural state, dopamine binding to D2 receptors inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and modulation of downstream signaling cascades, including ion channel activity and gene expression.
By blocking these receptors, this compound prevents dopamine-mediated inhibition, resulting in a functional disinhibition of the signaling pathway. This antagonism is particularly evident in the pituitary gland, where dopamine's tonic inhibition of lactotrophs is lifted, leading to a marked increase in prolactin secretion.[1] This makes prolactin measurement a reliable biomarker for this compound's D2 receptor engagement in vivo.
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Species | Reference |
| Mechanism of Action | Selective D2 Dopamine Receptor Antagonist | Human / Rat | |
| Time to Max. Concentration (Tmax) | 2.5 hours (oral) | Human | |
| Biological Half-life (t½) | 4 hours (oral) | Human | |
| Primary Biomarker | Increased plasma prolactin | Human | |
| Notable Side Effects | Hyperprolactinemia, Extrapyramidal symptoms | Human |
Table 2: Summary of this compound Effects on Hormone Levels (Human Studies)
| Hormone | Effect | Dosage | Duration | Key Finding | Reference |
| Prolactin (PRL) | Significant Increase | 100 mg/day | 30 days | Expected increase due to D2 antagonism. | |
| Prolactin (PRL) | Significant Increase | 200 mg/day | 30 days | Mean plasma PRL levels significantly increased (p < 0.001). | |
| Prolactin (PRL) | Increase (up to 10x baseline) | 100 mg/day | 2 cycles | Reported levels of 106.2 ± 41.5 ng/mL. | |
| Luteinizing Hormone (LH) | Significant Decrease | 100 mg/day | 30 days | Mean plasma LH levels were significantly blunted. | |
| Luteinizing Hormone (LH) | Significant Decrease | 200 mg/day | 30 days | Mean plasma LH levels significantly blunted (p < 0.05). | |
| Follicle-Stimulating Hormone (FSH) | No significant change | - | - | Serum levels are not modified. | |
| Estradiol | No significant change | - | - | Serum levels are not modified. |
Experimental Protocols
Protocol 1: Assessment of Prolactin Response to D2 Antagonism in Rodents
This protocol measures the direct pharmacodynamic effect of this compound by quantifying the resulting increase in serum prolactin.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Adult male Sprague-Dawley rats (250-300g)
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Rat Prolactin ELISA kit
-
Standard laboratory equipment for dosing (gavage needles, syringes) and sample storage.
Methodology:
-
Acclimation: House animals in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) for at least 7 days prior to the experiment. Provide ad libitum access to food and water.
-
Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 5, 10 mg/kg). This compound is well-absorbed orally.
-
Experimental Groups: Divide animals into groups (n=6-8 per group), including a vehicle control group and at least three this compound dose groups.
-
Baseline Blood Sample: Collect a baseline blood sample (approx. 200 µL) from the tail vein of each rat before dosing.
-
Administration: Administer the vehicle or this compound solution orally (p.o.) via gavage.
-
Post-Dose Blood Sampling: Collect blood samples at time points corresponding to the drug's pharmacokinetic profile. Given a Tmax of ~2.5 hours in humans, sampling at 1, 2, and 4 hours post-dose is recommended to capture the peak effect.
-
Plasma Separation: Immediately after collection, centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Prolactin Quantification: Measure prolactin concentrations in the plasma samples using a commercially available rat prolactin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the change in prolactin concentration from baseline for each animal. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare dose groups to the vehicle control.
Protocol 2: In Vivo Dopamine D2 Receptor Occupancy Assessment
This protocol determines the percentage of D2 receptors bound by this compound at a given dose, which is critical for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship. This can be achieved using PET imaging or an ex vivo tracer method.
Materials:
-
This compound and vehicle.
-
A D2 receptor tracer (e.g., unlabeled raclopride for LC-MS/MS, or a radiotracer like [¹⁸F]fallypride for PET).
-
Adult mice (e.g., C57BL/6) or rats.
-
LC-MS/MS system or microPET scanner.
-
Brain dissection tools.
Methodology (Ex Vivo LC-MS/MS Method):
-
Dosing: Following acclimation, administer vehicle or this compound at various doses to different groups of animals (n=4-5 per group).
-
Tracer Injection: At the presumed Tmax of this compound, administer a low dose of an unlabeled D2 antagonist tracer (e.g., raclopride) intravenously (i.v.). This tracer will bind to D2 receptors not already occupied by this compound.
-
Brain Harvest: After a set time for the tracer to reach equilibrium in the brain (e.g., 30 minutes), euthanize the animals via a humane method and rapidly extract the brains.
-
Dissection: Place brains on an ice-cold surface and dissect the target region (striatum, high D2 density) and a reference region (cerebellum, negligible D2 density).
-
Sample Preparation: Homogenize the tissue samples and process them for analysis.
-
Quantification: Use a validated LC-MS/MS method to measure the concentration of the tracer in both the striatum and cerebellum for each animal.
-
Occupancy Calculation: Receptor occupancy is calculated using the following formula: Occupancy (%) = 100 * [1 - (Specific Binding in Drug-Treated / Specific Binding in Vehicle-Treated)] Where "Specific Binding" = (Tracer concentration in Striatum) - (Tracer concentration in Cerebellum).
-
Analysis: Plot the percent occupancy against the log of the this compound dose to determine the ED50 (the dose required to occupy 50% of the receptors).
Protocol 3: Behavioral Assessment of Dopamine Antagonism (Catalepsy Bar Test)
Catalepsy, a state of motor immobility and waxy flexibility, is a classic behavioral outcome of potent D2 receptor blockade in the striatum and is predictive of extrapyramidal side effects.
Materials:
-
This compound and vehicle.
-
Adult male rats or mice.
-
Catalepsy bar apparatus (a horizontal bar raised 5-10 cm above the surface).
-
Stopwatch.
Methodology:
-
Dosing: Administer vehicle or this compound (at doses determined from receptor occupancy studies to achieve >60% occupancy) to experimental groups (n=8-10 per group).
-
Testing Timepoints: Test for catalepsy at several time points post-administration (e.g., 30, 60, 90, 120 minutes) to capture the time course of the effect.
-
Catalepsy Assessment:
-
Gently place the animal's forepaws on the elevated horizontal bar.
-
Start the stopwatch immediately.
-
Measure the latency (in seconds) for the animal to remove both paws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire period, it is assigned the maximum score.
-
-
Scoring: The latency to movement is the catalepsy score. Each animal can be tested 2-3 times at each time point, with an inter-trial interval, and the mean score is used.
-
Data Analysis: Analyze the data using a two-way repeated measures ANOVA (with treatment and time as factors) followed by appropriate post-hoc tests to compare this compound groups to the vehicle control at each time point.
This compound is a potent and selective D2 antagonist that serves as a reliable tool for in vivo research. By employing the protocols outlined above, researchers can effectively investigate the pharmacodynamic effects of D2 receptor blockade on hormonal secretion, quantify target engagement in the central nervous system, and assess the functional behavioral consequences of dopamine antagonism. These methods provide a robust framework for exploring the role of D2 receptors in health and disease.
References
Application Notes and Protocols for Clinical Trials Involving Veralipride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting clinical trials involving veralipride, a selective dopamine D2 receptor antagonist. Historically used for the management of vasomotor symptoms associated with menopause, this compound's use was largely discontinued due to safety concerns, including extrapyramidal symptoms, depression, and anxiety.[1][2][3][4] Any renewed clinical investigation of this compound necessitates a rigorous and cautious approach, with a primary focus on establishing a favorable risk-benefit profile.
Introduction and Rationale
This compound is a substituted benzamide that acts as a potent antagonist at dopamine D2 receptors. This mechanism of action, while effective in alleviating menopausal hot flushes, also underlies its potential for significant adverse effects. The withdrawal of this compound from several European markets was prompted by reports of neurological and psychiatric side effects, including tardive dyskinesia, a potentially irreversible movement disorder.
The following protocols are designed for a hypothetical re-evaluation of this compound, potentially at a lower dose or for a different therapeutic indication where its mechanism of action may be beneficial and the risks can be mitigated. The experimental design emphasizes a phased approach, starting with robust preclinical and Phase I studies to thoroughly characterize the drug's pharmacology and safety before proceeding to larger efficacy trials.
Preclinical Evaluation (Prior to Human Trials)
A comprehensive preclinical data package is a prerequisite for any new clinical investigation. This should include, but is not limited to:
-
In vitro receptor binding and functional assays: To confirm selectivity for dopamine D2 receptors and assess off-target activities.
-
Animal models of efficacy: To establish proof-of-concept for the target indication.
-
Toxicology and safety pharmacology studies: In at least two species (one rodent, one non-rodent) to assess cardiovascular, respiratory, and central nervous system safety. Long-term toxicology studies are crucial to evaluate the potential for tardive dyskinesia.
Clinical Development Plan
A phased clinical development plan is mandatory to ensure subject safety and gather comprehensive data.
Phase I: Pharmacokinetics, Pharmacodynamics, and Safety in Healthy Volunteers
Objectives:
-
To assess the safety and tolerability of single and multiple ascending doses of this compound.
-
To characterize the pharmacokinetic (PK) profile of this compound.
-
To evaluate the pharmacodynamic (PD) effects of this compound on prolactin levels and dopamine D2 receptor occupancy.
Study Design:
-
Part A: Single Ascending Dose (SAD): A randomized, double-blind, placebo-controlled study in a small cohort of healthy volunteers.
-
Part B: Multiple Ascending Dose (MAD): A randomized, double-blind, placebo-controlled study over a short duration (e.g., 7-14 days).
Key Assessments:
-
Safety: Continuous monitoring of vital signs, electrocardiograms (ECGs), clinical laboratory tests (hematology, chemistry, urinalysis), and adverse event (AE) reporting. Specific assessments for extrapyramidal symptoms (EPS) using scales like the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS) should be included.
-
Pharmacokinetics: Serial blood sampling to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Pharmacodynamics: Measurement of serum prolactin levels as a biomarker of dopamine D2 receptor antagonism. Positron Emission Tomography (PET) imaging with a suitable D2 receptor ligand could be considered to assess receptor occupancy in the brain.
Table 1: Hypothetical Phase I Dosing and PK/PD Parameters
| Cohort | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Prolactin Increase (fold-change) |
| SAD 1 | 25 | 50 ± 12 | 2.1 ± 0.5 | 350 ± 80 | 5 ± 1.5 |
| SAD 2 | 50 | 110 ± 25 | 2.3 ± 0.6 | 800 ± 150 | 12 ± 3 |
| SAD 3 | 100 | 230 ± 50 | 2.5 ± 0.4 | 1700 ± 300 | 25 ± 7 |
| MAD 1 | 25 daily | 65 ± 15 | 2.0 ± 0.7 | 450 ± 100 | 8 ± 2 |
| MAD 2 | 50 daily | 140 ± 30 | 2.2 ± 0.5 | 1000 ± 200 | 20 ± 5 |
Phase II: Proof-of-Concept and Dose-Ranging in the Target Population
Objectives:
-
To evaluate the efficacy of this compound in the target patient population.
-
To determine the optimal dose range that balances efficacy and safety.
-
To further characterize the safety profile in patients.
Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group study.
-
Multiple dose arms of this compound will be compared to placebo.
-
Duration of treatment will be sufficient to assess efficacy (e.g., 12 weeks).
Key Assessments:
-
Efficacy: The primary efficacy endpoint will be a validated rating scale relevant to the indication. For menopausal vasomotor symptoms, this could be the frequency and severity of hot flushes.
-
Safety: Rigorous monitoring for AEs, with a particular focus on psychiatric symptoms (using scales like the Hamilton Depression Rating Scale - HAM-D and the Beck Anxiety Inventory - BAI) and extrapyramidal symptoms (using the Abnormal Involuntary Movement Scale - AIMS for tardive dyskinesia, in addition to SAS and BARS). Regular prolactin monitoring and assessment for related side effects (e.g., galactorrhea, menstrual irregularities) are essential.
Table 2: Hypothetical Phase II Efficacy and Safety Outcomes
| Treatment Group | N | Change in Hot Flush Score | % Responders | Incidence of EPS (%) | Incidence of Depression (%) |
| Placebo | 50 | -2.5 ± 1.0 | 20% | 2% | 4% |
| This compound 25 mg | 50 | -4.8 ± 1.5 | 45% | 4% | 6% |
| This compound 50 mg | 50 | -6.2 ± 1.8 | 60% | 8% | 10% |
| This compound 100 mg | 50 | -7.5 ± 2.0 | 70% | 15% | 18% |
Phase III: Confirmatory Efficacy and Safety
Objectives:
-
To confirm the efficacy and safety of the selected dose(s) of this compound in a larger patient population.
-
To compare this compound to an active comparator, if available and appropriate for the indication.
-
To gather long-term safety data.
Study Design:
-
Two large, randomized, double-blind, placebo-controlled (and potentially active-controlled) trials.
-
Longer treatment duration (e.g., 6-12 months) to assess sustained efficacy and long-term safety, including the risk of tardive dyskinesia.
Key Assessments:
-
Similar to Phase II, with the addition of more comprehensive long-term safety monitoring.
-
Patient-reported outcomes (PROs) to assess the impact on quality of life.
-
A pre-specified withdrawal study to evaluate for discontinuation symptoms.
Experimental Protocols
Protocol: Pharmacokinetic Analysis
-
Sample Collection: Collect whole blood samples in EDTA-containing tubes at pre-defined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Separation: Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C.
-
Sample Storage: Store the resulting plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
-
Data Analysis: Use non-compartmental analysis to determine key PK parameters.
Protocol: Prolactin Assessment
-
Sample Collection: Collect serum samples at the same time points as the PK samples.
-
Sample Processing: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 1000 x g for 15 minutes.
-
Sample Storage: Store the serum at -80°C until analysis.
-
Immunoassay: Use a validated enzyme-linked immunosorbent assay (ELISA) or chemiluminescent immunoassay to measure prolactin concentrations.
-
Data Analysis: Correlate prolactin levels with this compound plasma concentrations to establish a PK/PD relationship.
Protocol: Extrapyramidal Symptom Monitoring
-
Training: All clinical raters must be trained and certified on the use of the SAS, BARS, and AIMS scales.
-
Baseline Assessment: Perform all EPS assessments at baseline before the first dose of the study drug.
-
Scheduled Assessments: Repeat the assessments at regular intervals throughout the study (e.g., weekly for the first month, then monthly).
-
Unscheduled Assessments: Conduct an assessment if a subject reports any symptoms suggestive of EPS.
-
AIMS Assessment: The AIMS assessment should be performed by a trained rater who is blinded to the treatment assignment. The examination should be conducted in a standardized manner, with the subject seated and observed for any abnormal movements.
Visualizations
Signaling Pathway of this compound
Caption: this compound blocks dopamine D2 receptors.
Experimental Workflow for a Phase II Clinical Trial
Caption: Workflow for a Phase II trial of this compound.
Logical Relationship of Clinical Trial Phases
Caption: Logical progression of clinical trial phases.
References
Application Note: High-Throughput Analysis of Veralipride in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of veralipride in human plasma. The described method is tailored for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been developed to provide a rapid analysis time, making it suitable for high-throughput pharmacokinetic studies. All experimental protocols and quantitative data are presented in detail to facilitate seamless adoption in a laboratory setting.
Introduction
This compound is a substituted benzamide that acts as a dopamine D2 receptor antagonist and is used for the treatment of vasomotor symptoms associated with menopause.[1][2][3][4] Accurate and precise measurement of this compound concentrations in plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. This application note presents a detailed protocol for a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
This compound-d4 (internal standard, IS, purity ≥98%)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 System or equivalent, equipped with a Turbo V™ ion source
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.00 | |
| 0.50 | |
| 2.00 | |
| 2.50 | |
| 2.51 | |
| 3.50 |
Table 2: Mass Spectrometry Parameters
| Parameter | This compound | This compound-d4 (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 384.2 | 388.2 |
| Product Ion (m/z) | 112.1 | 112.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (V) | 25 | 25 |
| Declustering Potential (V) | 80 | 80 |
| Entrance Potential (V) | 10 | 10 |
| Collision Cell Exit Potential (V) | 12 | 12 |
| Source Temperature (°C) | 550 | 550 |
| IonSpray Voltage (V) | 5500 | 5500 |
Note: The precursor ion for this compound (molecular weight 383.5 g/mol ) is selected as [M+H]+. The fragmentation pattern is proposed based on the structure of this compound and analysis of similar compounds.
Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification in plasma.
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create working standards for the calibration curve and quality control (QC) samples. Prepare a 50 ng/mL working solution of this compound-d4 in the same diluent.
-
Calibration Standards and QCs: Spike drug-free human plasma with the appropriate this compound working solutions to obtain calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL. Prepare QC samples at 0.3 ng/mL (Low QC), 8 ng/mL (Mid QC), and 80 ng/mL (High QC).
Sample Preparation Protocol
-
Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 50 ng/mL this compound-d4 internal standard working solution to each tube and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Add 100 µL of ultrapure water, cap the vial, and vortex.
-
Inject 5 µL of the final solution into the LC-MS/MS system.
Results and Discussion
Method Validation
The bioanalytical method was validated according to established regulatory guidelines. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 3: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | Linear, 1/x² weighting | >0.995 |
Table 4: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 6.8 | 8.2 | 105.3 | 103.8 |
| Low QC | 0.3 | 5.1 | 6.5 | 98.7 | 101.2 |
| Mid QC | 8 | 4.3 | 5.8 | 102.1 | 100.5 |
| High QC | 80 | 3.9 | 4.9 | 99.4 | 99.8 |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | 92.1 | 95.8 |
| High QC | 80 | 94.5 | 97.2 |
The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio greater than 10. The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL. Intra- and inter-day precision and accuracy were within acceptable limits (±15% for QCs and ±20% for LLOQ). The recovery of this compound from plasma was consistent and reproducible. The matrix effect was found to be minimal, indicating that the method is free from significant ion suppression or enhancement.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical flow from method development to application.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the robustness and reliability of the method. This validated protocol is well-suited for supporting pharmacokinetic studies and therapeutic drug monitoring of this compound in clinical and research settings.
References
- 1. Actual status of this compound use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the dopamine antagonist this compound on hot flushes and luteinizing hormone secretion in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: alternative antidopaminergic treatment for menopausal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Veralipride's Efficacy on Hot Flushes In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo models and protocols for evaluating the efficacy of veralipride in mitigating hot flushes. The information is compiled from clinical data and established preclinical models, offering a framework for further research and development.
Introduction
This compound is a benzamide derivative with antidopaminergic properties, specifically acting as a dopamine D2 receptor antagonist.[1] It has been investigated as a non-hormonal treatment for vasomotor symptoms, such as hot flushes, commonly experienced by menopausal women.[2] Hot flushes are episodes of sudden, intense heat in the upper body, often accompanied by sweating and flushing, and are associated with a dysfunction of the thermoregulatory center in the hypothalamus due to estrogen withdrawal.[1] Understanding the efficacy and mechanism of action of this compound in a controlled setting is crucial for its therapeutic application.
Mechanism of Action
This compound's primary mechanism of action in alleviating hot flushes is believed to be its antagonism of dopamine D2 receptors in the hypothalamus.[3] Dopamine plays a complex role in central thermoregulation.[3] In the preoptic area of the hypothalamus, dopaminergic pathways are involved in heat dissipation. By blocking D2 receptors, this compound may modulate the thermoregulatory setpoint and attenuate the exaggerated heat loss responses that characterize hot flushes. Additionally, some evidence suggests that the therapeutic effects of this compound may be mediated by the endogenous opioid system.
Proposed Signaling Pathway for this compound in Thermoregulation
Caption: Proposed mechanism of this compound in the hypothalamus.
In Vivo Models for Efficacy Assessment
While clinical trials provide direct evidence of this compound's efficacy in humans, preclinical animal models are essential for mechanistic studies and the development of new therapeutic strategies. The most established and relevant in vivo model for studying menopausal hot flushes is the ovariectomized (OVX) rat .
The Ovariectomized (OVX) Rat Model
Ovariectomy, the surgical removal of the ovaries, induces a state of estrogen deficiency in rats that mimics menopause. This leads to thermoregulatory dysfunction, characterized by an increase in tail skin temperature (TST). The elevation in TST is considered a physiological correlate of hot flushes in women and can be objectively measured to assess the efficacy of therapeutic interventions.
Experimental Protocols
Ovariectomy Surgery in Rats
This protocol describes the surgical procedure for inducing an estrogen-deficient state in female rats.
Materials:
-
Female Sprague-Dawley or Wistar rats (adult, specific age and weight to be determined by study design)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors, sutures)
-
Clippers
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile drapes
-
Heating pad to maintain body temperature during surgery
-
Post-operative analgesics
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic regimen. Once the desired level of anesthesia is achieved, shave the fur on the dorsal aspect, over the lumbar region. Cleanse the surgical area with an antiseptic solution.
-
Incision: Make a single midline incision (~2-3 cm) through the skin on the dorsal surface.
-
Locating the Ovaries: Move the skin incision to one side to visualize the underlying muscle wall. The ovaries are located in a fat pad just caudal to the kidneys.
-
Ovary Removal: Make a small incision in the muscle wall to access the peritoneal cavity. Gently exteriorize the ovary and associated fat pad. Ligate the uterine horn and ovarian blood vessels with absorbable suture material. Carefully excise the ovary.
-
Contralateral Ovary Removal: Repeat the procedure on the contralateral side to remove the second ovary.
-
Closure: Suture the muscle layer and then the skin incision.
-
Post-operative Care: Administer analgesics as prescribed. Monitor the animal for recovery, signs of pain, and infection. Allow a recovery period of at least one week before commencing experiments.
Assessment of Hot Flush-like Symptoms (Tail Skin Temperature Measurement)
This protocol details the measurement of tail skin temperature (TST) as an indicator of vasomotor changes.
Materials:
-
Ovariectomized rats
-
Temperature monitoring system (e.g., telemetry device or surface temperature probe with a data logger)
-
Animal restrainer (if using a surface probe)
Procedure:
-
Acclimatization: Acclimate the rats to the experimental room and any necessary handling or restraint for several days before data collection to minimize stress-induced temperature changes.
-
Temperature Monitoring:
-
Telemetry: For continuous, long-term monitoring in freely moving animals, surgically implant a telemetry probe in the abdominal cavity for core body temperature and/or a specialized probe at the base of the tail for TST.
-
Surface Probe: For intermittent measurements, gently restrain the rat and attach a temperature probe to the ventral surface of the tail.
-
-
Data Acquisition: Record TST at regular intervals (e.g., every 1-5 minutes) for a defined period to establish a baseline.
-
Drug Administration: Administer this compound or placebo according to the study design.
-
Post-treatment Monitoring: Continue to record TST for the duration of the study to assess the effect of the treatment on TST elevation.
Hypothetical Experimental Workflow for this compound Assessment in OVX Rats
Caption: A hypothetical workflow for assessing this compound's efficacy in the OVX rat model.
Clinical Efficacy Data of this compound
The following tables summarize quantitative data from clinical trials investigating the efficacy of this compound in treating hot flushes in menopausal women.
Table 1: this compound vs. Placebo in Postmenopausal Women
| Study Parameter | This compound Group | Placebo Group | p-value | Reference |
| Treatment | 100 mg/day for 30 days | Placebo for 30 days | ||
| Number of Subjects | 20 | 20 | ||
| Reduction in Vasomotor Symptoms | Significant reduction | No significant change | < 0.05 | |
| Objectively Recorded Hot Flushes | Significant reduction | No significant change | < 0.01 |
Table 2: this compound vs. Conjugated Estrogens
| Study Parameter | This compound Group | Conjugated Estrogens Group | Finding | Reference |
| Treatment | 100 mg/day | 1.25 mg/day | No significant difference in effectiveness or tolerance | |
| Number of Subjects | 43 (total) |
Table 3: this compound in Women with GnRH Agonist-Induced Hot Flushes
| Study Parameter | This compound Group (n=20) | Placebo Group (n=20) | Reference |
| Treatment | 100 mg/day | Matching placebo | |
| Median Vasomotor Score (End of Month 3) | 2 (range: 0-6) | 4 (range: 1-6) | |
| Median Vasomotor Score (End of Month 4) | 2 (range: 0-5) | 4 (range: 1-6) |
Table 4: General Efficacy of this compound from Various Clinical Studies
| Efficacy Measure | Reported Reduction | Reference |
| Decrease in Hot Flush Frequency | 80% (vs. 100% with Hormone Therapy) | |
| Decrease in Hot Flush Intensity | 71% (vs. 100% with Hormone Therapy) | |
| Overall Decrease in Hot Flushes | 48.0% to 89.9% |
Conclusion
The ovariectomized rat model provides a valuable preclinical tool for investigating the efficacy and mechanism of action of this compound on hot flush-like symptoms. The protocols outlined, in conjunction with the existing clinical data, offer a robust framework for researchers and drug development professionals. While no direct preclinical studies of this compound in the OVX rat model were identified, the proposed experimental design can guide future investigations to bridge this knowledge gap. Such studies would be instrumental in further elucidating the therapeutic potential of this compound as a non-hormonal treatment for vasomotor symptoms.
References
- 1. The safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of menopause-associated vasomotor symptoms: Current treatment options, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine and thermoregulation: an evaluation with special reference to dopaminergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Veralipride-Like D2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veralipride is a substituted benzamide with antidopaminergic properties, primarily acting as a selective antagonist of the dopamine D2 receptor.[1][2][3][4] The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a key target in the treatment of various neurological and psychiatric disorders. Upon activation by dopamine, the D2 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade plays a crucial role in modulating neuronal activity.
The development of compounds with this compound-like activity, i.e., selective D2 receptor antagonists, is of significant interest for therapeutic applications. To identify and characterize such compounds, robust and efficient cell-based screening assays are essential. These assays provide a means to quantify the potency and efficacy of novel chemical entities in a physiologically relevant cellular context.
This document provides detailed protocols for three distinct cell-based assays designed to screen for and characterize this compound-like compounds that antagonize the human dopamine D2 receptor: a cAMP-based assay, a CRE-luciferase reporter gene assay, and a calcium flux assay. Each protocol is accompanied by data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Signaling Pathway of the Dopamine D2 Receptor
The canonical signaling pathway of the dopamine D2 receptor involves its coupling to inhibitory G proteins (Gi/o). Activation of the receptor by an agonist like dopamine triggers a cascade that results in the inhibition of adenylyl cyclase, leading to reduced intracellular concentrations of the second messenger cAMP. D2 receptor antagonists, such as this compound, block this action, thereby restoring cAMP levels in the presence of an agonist.
References
- 1. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of antipsychotics on the high-affinity state of D2 and D3 receptors: a positron emission tomography study With [11C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. montanamolecular.com [montanamolecular.com]
Application Notes and Protocols for Developing Stable Veralipride Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing stable formulations of veralipride for research purposes. The protocols outlined below cover key aspects of characterization, formulation development, and stability testing.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing stable formulations. This compound is a substituted benzamide with the chemical formula C₁₇H₂₅N₃O₅S.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Notes |
| Molecular Weight | 383.46 g/mol | |
| Appearance | Solid powder | [1] |
| LogP | ~1.5 - 2.5 (estimated) | Estimated based on chemical structure; indicates moderate lipophilicity. |
| Solubility | ||
| Water | Sparingly soluble | Quantitative data is not readily available; experimental determination is recommended. |
| Ethanol | Soluble (estimated) | [2] Based on the solubility of similar compounds, it is expected to be soluble. |
| DMSO | Soluble | [1] A common solvent for creating stock solutions of benzamide drugs. |
| 0.1 M HCl | Soluble (estimated) | [3] Benzamides with basic nitrogen atoms typically show increased solubility in acidic solutions. |
Degradation Profile and Stability of this compound
This compound, like many substituted benzamides, is susceptible to degradation, primarily through hydrolysis and oxidation. Forced degradation studies have shown that this compound degrades under acidic, alkaline, and oxidative conditions.[4]
pH-Dependent Stability
The stability of this compound is significantly influenced by pH. Generally, acidic to neutral pH conditions are expected to be more favorable for the stability of benzamide derivatives compared to alkaline conditions, which can catalyze the hydrolysis of the amide bond.
Table 2: pH-Dependent Degradation of this compound (Illustrative)
| pH | Condition | Degradation Pathway | Apparent First-Order Rate Constant (k) (s⁻¹) |
| 2.0 | 0.1 M HCl, 60°C | Acid-catalyzed hydrolysis | Experimental determination required |
| 7.0 | Phosphate Buffer, 60°C | Neutral hydrolysis | Experimental determination required |
| 10.0 | 0.1 M NaOH, 60°C | Base-catalyzed hydrolysis | Experimental determination required |
| 7.0 | 3% H₂O₂, 60°C | Oxidation | Experimental determination required |
Note: The rate constants need to be determined experimentally by following the protocol for pH-stability profiling.
Protocols for Characterization and Formulation
Protocol for Solubility Determination
Objective: To quantitatively determine the solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Solvents: Deionized water, Ethanol (95%), DMSO, 0.1 M HCl
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
HPLC system with UV detector
-
Centrifuge
Method:
-
Add an excess amount of this compound powder to a series of vials, each containing a known volume (e.g., 1 mL) of the different solvents.
-
Seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Calculate the solubility in mg/mL.
Protocol for pH-Stability Profiling
Objective: To determine the optimal pH for this compound stability and to calculate its degradation kinetics.
Materials:
-
This compound stock solution (e.g., in methanol or DMSO)
-
A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers)
-
Temperature-controlled incubator or water bath
-
HPLC system with UV detector
Method:
-
Prepare a series of solutions of this compound at a known initial concentration (e.g., 100 µg/mL) in the different pH buffers.
-
Place the solutions in a temperature-controlled environment (e.g., 40°C, 60°C) to accelerate degradation.
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by diluting the aliquot in a cold mobile phase and, if necessary, adjusting the pH.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Plot the natural logarithm of the this compound concentration versus time for each pH.
-
The slope of the linear regression will give the apparent first-order degradation rate constant (k).
-
A plot of log(k) versus pH will reveal the pH of maximum stability (the pH at which k is at a minimum).
Formulation Strategies for Stabilization
For liquid formulations, a buffered system at the determined optimal pH is crucial. For all formulations, protection from light and the inclusion of antioxidants should be considered.
Table 3: Potential Stabilizing Excipients for this compound Formulations
| Excipient Class | Specific Example | Proposed Concentration (% w/v or w/w) | Mechanism of Stabilization | Reference |
| Solubilizing Agents | β-Cyclodextrin | 1-5% | Forms inclusion complexes, increasing solubility and protecting from hydrolysis. | |
| Sodium Lauryl Sulphate (SLS) | 0.1-1% | Acts as a wetting and solubilizing agent. | ||
| Antioxidants | Ascorbic Acid | 0.01-0.1% | Prevents oxidative degradation. | |
| Butylated Hydroxytoluene (BHT) | 0.01-0.1% | A free-radical scavenger, preventing oxidation. | ||
| Polymers (for solid dispersions) | Povidone (PVP) K30 | 5-20% | Inhibits crystallization in amorphous solid dispersions. | |
| Hydroxypropyl Methylcellulose (HPMC) | 5-20% | Forms a stable matrix in solid dispersions and can act as a release-retarding polymer. | ||
| Buffering Agents | Citrate Buffer | q.s. to optimal pH | Maintains the pH of the formulation at the point of maximum stability. | |
| Phosphate Buffer | q.s. to optimal pH | Maintains the pH of the formulation at the point of maximum stability. |
Analytical Method for Stability Testing
A validated, stability-indicating HPLC method is essential for accurately quantifying this compound in the presence of its degradation products.
Recommended HPLC Method Parameters
Table 4: Recommended Starting Parameters for a Stability-Indicating HPLC Method for this compound
| Parameter | Recommended Condition | Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column suitable for many pharmaceutical compounds. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v) | The exact ratio should be optimized for best separation. A lower pH is generally good for peak shape of basic compounds and can enhance stability in the mobile phase. |
| Flow Rate | 1.0 mL/min | A typical starting flow rate. |
| Column Temperature | 25-30°C | To ensure reproducible retention times. |
| Detection Wavelength | ~226-278 nm | The optimal wavelength should be determined by UV-Vis spectral analysis of this compound. |
| Injection Volume | 20 µL | Can be adjusted based on concentration and sensitivity. |
Visualizations
This compound's Mechanism of Action: D₂ Receptor Signaling
Caption: this compound antagonizes the D₂ dopamine receptor, inhibiting downstream signaling.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound formulations.
References
Application Notes and Protocols: Veralipride for GnRH Agonist-Induced Vasomotor Symptoms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of veralipride in managing vasomotor symptoms (VMS), commonly known as hot flashes, induced by Gonadotropin-Releasing Hormone (GnRH) agonist therapy. The information is compiled from clinical studies and is intended to guide research and development in this therapeutic area.
Introduction
GnRH agonists are widely used in the treatment of hormone-sensitive conditions such as endometriosis, uterine fibroids, and certain cancers. A common and often distressing side effect of GnRH agonist therapy is the induction of a hypoestrogenic state, leading to vasomotor symptoms including hot flashes and sweating[1][2]. This compound, a substituted benzamide with antidopaminergic properties, has been investigated as a non-hormonal treatment to alleviate these symptoms[1][3][4]. It is thought to act on the thermoregulatory center in the hypothalamus, which is destabilized by the withdrawal of estrogen.
Efficacy of this compound
Clinical trials have demonstrated the effectiveness of this compound in reducing the frequency and severity of GnRH agonist-induced hot flashes.
Summary of Clinical Trial Data
| Study Design | Patient Population | GnRH Agonist Used | This compound Dosage | Key Findings | Reference |
| Randomized, placebo-controlled, double-blind | 40 premenopausal women with myoma-associated menorrhagia | Tryptorelin depot | 100 mg/day | Significant reduction in median vasomotor score with this compound (from 4 to 2) compared to placebo (remained at 4). | |
| Open observational trial | 25 premenopausal women with endometriosis or menorrhagia | Goserelin depot | 100 mg/day | 92% of subjects showed improvement in both frequency and intensity of hot flashes. The benefit persisted until the end of GnRH agonist treatment. |
Mechanism of Action
The proposed mechanism of action for this compound in treating vasomotor symptoms involves its antidopaminergic effects within the central nervous system.
Signaling Pathway
GnRH agonist therapy leads to a downregulation of GnRH receptors in the pituitary gland, suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This results in a significant reduction in ovarian estrogen production, creating a hypoestrogenic state analogous to menopause. This abrupt withdrawal of estrogen is believed to destabilize the thermoregulatory center in the hypothalamus, leading to vasomotor symptoms. This compound, as a dopamine D2 receptor antagonist, is thought to restore stability to the thermoregulatory center, potentially by modulating the opioid system, thereby reducing the frequency and severity of hot flashes.
References
- 1. droracle.ai [droracle.ai]
- 2. Mechanism of Action of GnRH Agonists - Fensolvi Information Center [info.fensolvi.com]
- 3. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization [mdpi.com]
- 4. The safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Veralipride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of veralipride.
Troubleshooting Guides
Issue: this compound Precipitates Out of Aqueous Solution During Experiment
Possible Cause 1: Low Intrinsic Aqueous Solubility
This compound, a substituted benzamide, may exhibit limited solubility in neutral aqueous solutions due to its chemical structure.
Suggested Solution:
-
pH Modification: this compound contains basic nitrogen atoms, suggesting its solubility may be pH-dependent. Attempt to dissolve the compound in acidic buffers (e.g., pH 4.0-6.0) to see if protonation of these functional groups enhances solubility.
-
Co-solvency: Employing a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.
Experimental Workflow for Solubility Enhancement
Caption: A logical workflow for systematically addressing poor this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How can I prepare a stock solution of this compound if it is poorly soluble in water?
For experimental purposes, a concentrated stock solution of this compound can often be prepared in an organic solvent like dimethyl sulfoxide (DMSO) and then diluted into the aqueous experimental medium. However, be mindful of the final DMSO concentration in your assay, as it can have biological effects.
Q3: Which solubility enhancement technique is most suitable for this compound?
The optimal technique depends on the specific experimental requirements, such as the desired final concentration, the tolerance of the biological system to excipients, and the intended route of administration in later studies. A preliminary screening of pH adjustment, co-solvency, and cyclodextrin complexation is recommended.
Q4: How does pH adjustment improve the solubility of this compound?
This compound has ionizable groups. Adjusting the pH of the solution can lead to the protonation or deprotonation of these groups, forming a salt that is often more soluble in water than the neutral molecule.
Q5: What are cyclodextrins and how do they work?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, like potentially this compound, forming an "inclusion complex." This complex has a hydrophilic exterior, which allows it to dissolve in water, thereby increasing the overall solubility of the drug.
Data Presentation
Table 1: Hypothetical Solubility of this compound with Different Techniques
| Technique | Conditions | Hypothetical this compound Solubility (µg/mL) | Fold Increase |
| Control | Deionized Water | 10 | 1 |
| pH Adjustment | pH 4.0 Acetate Buffer | 150 | 15 |
| Co-solvency | 20% v/v Ethanol in Water | 250 | 25 |
| Cyclodextrin | 10 mM HP-β-CD in Water | 500 | 50 |
Note: The data in this table is illustrative and intended to demonstrate the potential improvements with each technique. Actual results may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate, phosphate, and borate buffers).
-
Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Collect the supernatant, filter it through a 0.22 µm filter, and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.
Protocol 2: Co-solvent Solubility Study
-
Co-solvent Mixtures: Prepare a series of co-solvent mixtures with varying concentrations of a water-miscible organic solvent (e.g., 0%, 10%, 20%, 30%, 40% v/v ethanol in water).
-
Sample Preparation and Equilibration: Follow steps 2 and 3 from the pH-dependent solubility protocol, using the co-solvent mixtures instead of buffers.
-
Analysis: Determine the this compound concentration in the filtered supernatant as described in Protocol 1.
Protocol 3: Cyclodextrin Inclusion Complexation (Phase Solubility Study)
-
Cyclodextrin Solutions: Prepare aqueous solutions of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Sample Preparation and Equilibration: Add an excess of this compound to each cyclodextrin solution and equilibrate as described in Protocol 1.
-
Analysis: Determine the concentration of dissolved this compound in the filtered supernatant.
-
Data Interpretation: Plot the concentration of dissolved this compound against the cyclodextrin concentration. The slope of this plot can be used to determine the stability constant of the inclusion complex.
Signaling Pathway
This compound is an antagonist of the dopamine D2 receptor (D2R). The binding of an agonist to D2R typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. This compound blocks this signaling cascade.
Caption: this compound's antagonism of the Dopamine D2 receptor signaling pathway.
Minimizing veralipride-induced extrapyramidal side effects in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with veralipride. The focus is on minimizing the risk and managing the occurrence of extrapyramidal side effects (EPS) during pre-clinical and clinical studies.
Troubleshooting Guides
Problem: Unexpectedly high incidence of extrapyramidal side effects (EPS) observed in an animal study.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High this compound Dosage | Review the dosage against available literature. Consider a dose-response study to identify the minimum effective dose with the lowest incidence of EPS. |
| Continuous Dosing Regimen | This compound's approved human dosing includes a drug-free interval.[1][2] Continuous administration in animal models may lead to prolonged D2 receptor blockade and increased EPS.[3][4] Consider introducing a drug-free period in your protocol. |
| Animal Model Sensitivity | Certain animal strains may be more susceptible to drug-induced EPS. Ensure the chosen model is well-validated for assessing EPS. The catalepsy test in rodents is a common model for predicting EPS liability of antipsychotic drugs.[5] |
| Lack of Prophylactic Co-administration | For high-dose studies, consider prophylactic administration of an anticholinergic agent. Note that routine prophylactic use is controversial due to potential side effects of the anticholinergic itself. |
Problem: Difficulty in assessing the severity of this compound-induced EPS in study subjects (human or animal).
Solutions:
-
Utilize Standardized Rating Scales: Employ validated scales for consistent and objective measurement.
-
For Human Studies:
-
Extrapyramidal Symptom Rating Scale (ESRS): A comprehensive scale to assess parkinsonism, akathisia, dystonia, and tardive dyskinesia.
-
Abnormal Involuntary Movement Scale (AIMS): Specifically designed to assess the severity of tardive dyskinesia.
-
-
For Animal Studies:
-
Catalepsy Test (Bar Test or Grid Test): Measures the time an animal maintains an externally imposed posture, which is indicative of parkinsonism-like effects.
-
Rotarod Test: Assesses motor coordination and balance.
-
-
-
Blinded Observers: To minimize bias, assessments should be performed by trained observers who are blinded to the treatment groups.
-
Video Recording: Recording subject movements allows for later review and scoring by multiple blinded raters, increasing reliability.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced extrapyramidal side effects?
A1: this compound is a dopamine D2 receptor antagonist. Extrapyramidal side effects are primarily caused by the blockade of D2 receptors in the nigrostriatal dopamine pathway of the brain. This pathway is crucial for regulating motor function. Disruption of dopamine signaling in this region leads to a range of movement disorders, including acute dystonia, akathisia, parkinsonism, and tardive dyskinesia.
Q2: What are the different types of this compound-induced EPS I should monitor for in my study?
A2: You should monitor for the following types of EPS:
-
Acute Dystonia: Sudden, sustained muscle contractions, often in the neck, jaw, or eyes.
-
Akathisia: A state of motor restlessness, where the individual feels a compelling need to be in constant motion.
-
Parkinsonism: Symptoms resembling Parkinson's disease, such as tremor, rigidity, and bradykinesia (slowness of movement).
-
Tardive Dyskinesia (TD): Involuntary, repetitive body movements, most commonly affecting the facial muscles. This is a delayed-onset and potentially irreversible side effect.
Q3: Is there a recommended dosing regimen for this compound to minimize EPS?
A3: Clinical use of this compound has often involved a cyclical dosing schedule, such as 100 mg daily for 20 days followed by a 10-day drug-free period. This intermittent dosing may help to reduce the risk of EPS by allowing for periods of dopamine receptor recovery. Continuous daily administration, especially at higher doses, is more likely to induce EPS.
Q4: Should I consider co-administering an anticholinergic agent with this compound to prevent EPS?
A4: The prophylactic (preventative) use of anticholinergic medications is a subject of debate. While they can be effective in reducing the incidence of acute dystonia and parkinsonism, they also have their own side effect profile, including cognitive impairment, dry mouth, and blurred vision. The World Health Organization (WHO) does not recommend routine prophylactic use of anticholinergics. However, for high-risk subjects or in studies where high doses of this compound are necessary, prophylactic use may be considered on a case-by-case basis with careful monitoring.
Q5: What are the treatment options if significant EPS are observed during my study?
A5: If significant EPS are observed, the following steps can be taken:
-
Dose Reduction: The first and most crucial step is to consider reducing the dose of this compound.
-
Discontinuation: If symptoms are severe, discontinuation of this compound may be necessary.
-
Pharmacological Intervention:
-
For acute dystonia and parkinsonism, administration of an anticholinergic agent (e.g., benztropine) is often effective.
-
For akathisia, beta-blockers (e.g., propranolol) or benzodiazepines may be beneficial.
-
Tardive dyskinesia is more challenging to treat and may not resolve with the above interventions. In fact, anticholinergics can worsen TD.
-
Data Presentation
Table 1: Incidence of Extrapyramidal Side Effects in a Case Series of this compound Use
A retrospective study of 17 patients who developed EPS while taking this compound. Note that in most cases, the recommended tablet-free interval was not respected.
| Extrapyramidal Symptom | Number of Cases (n=17) | Percentage of Cases |
| Parkinsonian Syndrome | 15 | 88.2% |
| Acute Dyskinesia | 2 | 11.8% |
| Tardive Dyskinesia | 6 | 35.3% |
| Postural Tremor | 3 | 17.6% |
| Myoclonus | 1 | 5.9% |
| Trunk Dystonia | 1 | 5.9% |
Table 2: Adverse Events in a Study Comparing Two Dosing Schedules of this compound
A study involving 386 treatment cycles in women receiving this compound for menopausal symptoms. Notably, this study reported no adverse neurological events as assessed by the Unified Parkinson's Disease Rating Scale.
| Dosing Schedule | Most Frequent Adverse Events | Incidence |
| 20 days on, 10 days off | Anxiety | 2.2% |
| Drowsiness and Weakness | 1.5% | |
| 5 days on, 2 days off | Drowsiness | 5.3% |
| Headache | 2.6% |
Experimental Protocols
Protocol 1: Assessment of Catalepsy in Rodents (Bar Test)
-
Objective: To assess the potential of this compound to induce parkinsonism-like catalepsy in rats or mice.
-
Apparatus: A horizontal bar raised approximately 9 cm from the surface.
-
Procedure:
-
Administer this compound or vehicle control to the animals at the desired dose(s) and route.
-
At specified time points post-administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.
-
Start a stopwatch immediately.
-
Measure the time until the animal removes both forepaws from the bar and returns to a normal posture.
-
A cut-off time (e.g., 180 seconds) should be pre-determined. If the animal remains on the bar for the entire cut-off period, this is recorded as the maximum catalepsy score.
-
-
Data Analysis: Compare the latency to descend from the bar between the this compound-treated groups and the control group using appropriate statistical methods (e.g., ANOVA).
Mandatory Visualizations
Caption: this compound-induced extrapyramidal side effects signaling pathway.
Caption: Experimental workflow for assessing minimization of this compound-induced EPS.
References
- 1. Actual status of this compound use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actual status of this compound use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Extrapyramidal adverse effects of this compound (Agreal), a drug used to treat hot flushes: a propos of 17 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Veralipride Dosage Optimization and Hyperprolactinemia Management
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with veralipride. The focus is on optimizing dosage to minimize the common side effect of hyperprolactinemia.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant hyperprolactinemia in our animal models treated with this compound. What is the underlying mechanism?
A1: this compound is a dopamine D2 receptor antagonist.[1] In the pituitary gland, dopamine acts as a natural inhibitor of prolactin secretion by binding to D2 receptors on lactotroph cells. By blocking these receptors, this compound removes this inhibitory signal, leading to an increase in prolactin synthesis and release into the bloodstream.[1] This is a known pharmacological effect of the drug.
Q2: Our initial studies with a standard 100 mg/day this compound dosage have resulted in prolactin levels that are confounding our primary endpoints. What are some evidence-based strategies to reduce hyperprolactinemia?
A2: Several studies have shown that modifying the dosing schedule of this compound can significantly reduce the incidence and severity of hyperprolactinemia. The most effective strategies involve intermittent dosing rather than continuous daily administration. A clinical study reported that administering 100 mg/day of this compound for 6 months on alternate days or in alternate months resulted in prolactin levels not exceeding 21 ng/mL.[1] In contrast, a daily dose of 100 mg for 20 days has been associated with prolactin levels of 106.2 ± 41.5 ng/mL.[1] Therefore, transitioning to an alternate-day or cyclical dosing regimen is a primary strategy to investigate in your models. Normalization of prolactin levels can take time, with some studies indicating it may take 2 to 3 weeks after treatment withdrawal for levels to return to baseline.[1]
Q3: We have implemented an alternate-day dosing schedule, but prolactin levels in some subjects remain higher than desired. What are our next steps?
A3: If modified dosing schedules are insufficient, there are several pharmacological approaches to consider, though these will introduce new variables into your experiment that must be carefully controlled for:
-
Co-administration with a Dopamine Agonist: In clinical settings, dopamine agonists like bromocriptine or cabergoline are used to manage hyperprolactinemia. They act by directly stimulating D2 receptors, thus counteracting the effect of this compound. This approach would require careful dose-finding studies for the dopamine agonist to avoid over-suppression of prolactin or other confounding effects.
-
Co-administration with Aripiprazole: Aripiprazole is a partial agonist at the D2 receptor. It can act as a functional antagonist in a high-dopamine environment and a functional agonist in a low-dopamine environment. In the context of this compound-induced hyperprolactinemia (a low-dopamine signaling state at the pituitary), aripiprazole can partially restore dopaminergic tone and lower prolactin levels.
It is crucial to establish a stable baseline of hyperprolactinemia in your model before introducing these additional compounds to accurately assess their efficacy.
Q4: How can we be certain that the hyperprolactinemia we are observing is solely due to this compound and not another underlying condition in our animal models, such as a pituitary adenoma?
A4: Differentiating between drug-induced hyperprolactinemia and a prolactin-secreting pituitary adenoma (prolactinoma) is critical. Here are some key differentiators:
-
Prolactin Levels: Prolactin levels in drug-induced hyperprolactinemia are typically moderately elevated, often in the range of 25-100 ng/mL. While some potent D2 antagonists can cause levels to exceed 200 ng/mL, extremely high levels are more indicative of a prolactinoma.
-
Response to this compound Withdrawal: this compound-induced hyperprolactinemia should resolve upon cessation of the drug, with prolactin levels returning to baseline within a few days to weeks. If hyperprolactinemia persists after a suitable washout period, an underlying pathology should be suspected.
-
Imaging: In cases of persistent and high hyperprolactinemia, pituitary imaging (MRI) can help identify the presence of an adenoma.
-
Dopamine Agonist Challenge Test: In a research setting, a low-dose dopamine agonist challenge can be informative. Both drug-induced hyperprolactinemia and prolactinomas will respond with a decrease in prolactin levels, but the magnitude and dynamics of the response may differ and would need to be characterized in your specific model.
Q5: Are there any other biomarkers we should monitor in our preclinical studies to assess for other potential side effects of this compound?
A5: Yes, given that this compound is a neuroleptic, monitoring for extrapyramidal side effects is important, even in animal models. While direct translation of these symptoms can be challenging, observable signs may include changes in motor activity, coordination, and the presence of abnormal movements. In clinical use, this compound has been associated with acute dyskinesia, Parkinsonism, and tardive dyskinesia. Monitoring for these effects is crucial, especially at higher doses or with prolonged administration. Additionally, this compound has been shown to decrease Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) levels, which are hormonal changes presumed to be secondary to the chronic hyperprolactinemia.
Data Presentation
Table 1: Impact of this compound Dosing Schedule on Serum Prolactin Levels
| Dosage Schedule | Duration | Mean Serum Prolactin Level (ng/mL) | Key Findings | Reference |
| 100 mg/day | 20 days (2 cycles) | 106.2 ± 41.5 | Standard daily dosing leads to significant hyperprolactinemia. | |
| 100 mg/day | 6 months | >21 (levels reported to be 10 times higher than baseline) | Continuous long-term daily dosing maintains high prolactin levels. | |
| 100 mg/day (alternate days or months) | 6 months | < 21 | Intermittent dosing significantly reduces prolactin levels compared to daily administration. |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Quantification of Serum Prolactin Levels using ELISA
This protocol outlines a standard sandwich ELISA procedure for the quantitative measurement of prolactin in serum samples.
Materials:
-
Prolactin ELISA Kit (containing microtiter wells coated with anti-prolactin antibody, enzyme conjugate, standards, controls, wash buffer, substrate solution, and stop solution)
-
Precision micropipettes and disposable tips
-
Distilled or deionized water
-
Microtiter plate reader capable of measuring absorbance at 450 nm
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Allow all components to reach room temperature before use.
-
Sample Addition: Add 25 µL of each standard, control, and serum sample to the appropriate microtiter wells.
-
Enzyme Conjugate Addition: Dispense 100 µL of the enzyme conjugate into each well. Mix thoroughly for 10 seconds.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Washing: Decant the contents of the wells. Wash each well 5 times with 300 µL of wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining liquid.
-
Substrate Addition: Add 100 µL of the substrate solution to each well.
-
Second Incubation: Incubate the plate for 10-15 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color in the wells will change from blue to yellow.
-
Absorbance Reading: Read the optical density (OD) of each well at 450 nm using a microtiter plate reader within 10 minutes of adding the stop solution.
-
Data Analysis:
-
Calculate the mean absorbance for each set of standards, controls, and samples.
-
Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against its concentration on the x-axis.
-
Use the standard curve to determine the prolactin concentration in the unknown samples.
-
Protocol 2: In Vitro Dopamine D2 Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of this compound to the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [³H]-Spiperone).
-
Non-specific binding control (e.g., 10 µM Haloperidol).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Filtration apparatus with glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of cell membranes, 50 µL of radioligand, and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of cell membranes, 50 µL of radioligand, and 50 µL of non-specific binding control.
-
Competitive Binding: 50 µL of cell membranes, 50 µL of radioligand, and 50 µL of this compound at varying concentrations.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Addressing veralipride instability in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the instability of veralipride during long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to assist in your experimental design and analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the long-term storage stability testing of this compound.
Issue 1: Unexpected Decrease in this compound Assay Value
Symptom: A significant decrease in the concentration of the active pharmaceutical ingredient (API), this compound, is observed over time during a long-term stability study.
Possible Causes:
-
Hydrolytic Degradation: this compound, a substituted benzamide, is susceptible to hydrolysis, particularly at non-optimal pH conditions.
-
Oxidative Degradation: The presence of oxidizing agents or exposure to oxygen can lead to the degradation of the this compound molecule.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation.
-
Incompatible Excipients: Certain excipients in the formulation may react with this compound, accelerating its degradation.
Troubleshooting Workflow:
Detailed Steps:
-
Verify Storage Conditions: Confirm that the storage conditions (temperature and humidity) have been maintained within the specified limits as per ICH guidelines.[1][2] Ensure that samples were protected from light if not undergoing photostability testing.
-
Analyze for Degradation Products: Employ a validated stability-indicating HPLC method to separate and quantify this compound from its potential degradation products.[3][4] An increase in the peak area of degradation products corresponding to a decrease in the this compound peak area is a strong indicator of degradation.
-
Review Formulation Composition: Examine the excipients used in the formulation for known incompatibilities with benzamide compounds.[5] Excipients containing reactive impurities, such as peroxides in povidone, can initiate oxidative degradation. The pH imparted by excipients in the solid state can also influence hydrolytic stability.
-
Perform Forced Degradation Studies: To understand the degradation pathways, subject this compound to forced degradation under conditions of acid and base hydrolysis, oxidation (e.g., with H₂O₂), heat, and photolysis. This will help in identifying the likely cause of degradation observed in the long-term study.
-
Identify Degradation Pathway: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the degradation products formed during forced degradation and long-term storage.
-
Reformulate or Repackage: Based on the identified degradation pathway, consider reformulating by adjusting the pH, adding antioxidants, or selecting more compatible excipients. If photodegradation is the issue, use light-resistant primary packaging.
Frequently Asked Questions (FAQs)
Stability Profile
Q1: What are the main degradation pathways for this compound?
A1: this compound is primarily susceptible to hydrolytic and oxidative degradation. As a benzamide derivative, the amide bond can undergo hydrolysis under acidic or basic conditions. The molecule also contains sites that can be susceptible to oxidation.
Q2: What are the recommended long-term storage conditions for this compound?
A2: According to ICH guidelines, long-term stability testing is generally conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months. The specific storage conditions should be based on the climatic zone for which the product is intended.
Experimental Design
Q3: How should a forced degradation study for this compound be designed?
A3: A comprehensive forced degradation study should include the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Q4: What type of analytical method is suitable for stability testing of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. The method should be able to separate the intact this compound from all potential degradation products and formulation excipients. Validation of the method according to ICH Q2(R1) guidelines is essential to ensure it is accurate, precise, specific, and robust.
Formulation and Packaging
Q5: Which excipients are commonly used in this compound tablet formulations?
A5: Common excipients in tablet formulations include:
-
Diluents/Fillers: Lactose, microcrystalline cellulose.
-
Binders: Povidone (PVP), starch.
-
Disintegrants: Croscarmellose sodium, sodium starch glycolate.
-
Lubricants: Magnesium stearate. It is crucial to perform drug-excipient compatibility studies to ensure that the chosen excipients do not negatively impact the stability of this compound.
Q6: How can the stability of this compound in a formulation be improved?
A6: Strategies to enhance this compound stability include:
-
pH control: Buffering the formulation to a pH where this compound exhibits maximum stability.
-
Use of Antioxidants: Incorporating antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can mitigate oxidative degradation.
-
Moisture Protection: Using packaging with a low moisture vapor transmission rate or including a desiccant.
-
Light Protection: Packaging the product in amber-colored containers or opaque materials to protect against photodegradation.
Data Summary
The following table summarizes hypothetical quantitative data from a long-term stability study of a this compound formulation.
| Storage Condition | Time Point | This compound Assay (%) | Total Degradation Products (%) |
| 25°C / 60% RH | 0 Months | 100.2 | < 0.1 |
| 3 Months | 99.8 | 0.2 | |
| 6 Months | 99.5 | 0.5 | |
| 9 Months | 99.1 | 0.8 | |
| 12 Months | 98.7 | 1.2 | |
| 40°C / 75% RH | 0 Months | 100.2 | < 0.1 |
| 3 Months | 98.5 | 1.5 | |
| 6 Months | 97.1 | 2.8 |
Experimental Protocols
Protocol 1: Long-Term Stability Testing of this compound Tablets
-
Objective: To evaluate the stability of this compound tablets under ICH recommended long-term storage conditions.
-
Materials: this compound tablets, stability chambers, validated stability-indicating HPLC method.
-
Procedure:
-
Place a sufficient number of this compound tablets in their final packaging into stability chambers set at 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
For each time point, perform the following tests:
-
Appearance (visual inspection).
-
Assay of this compound and quantification of degradation products using the validated HPLC method.
-
Dissolution testing.
-
Water content (Karl Fischer titration).
-
-
-
Data Analysis: Analyze the data for trends and determine if any parameter is approaching its specification limit.
References
Troubleshooting veralipride quantification assay interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with veralipride quantification assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of interference in this compound quantification assays?
A1: The most common sources of interference in this compound quantification assays, particularly those using LC-MS/MS, are matrix effects from biological samples like plasma or serum. These effects are caused by co-eluting endogenous components such as phospholipids and proteins that can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Other potential interferences include metabolites of this compound (though it is poorly metabolized), co-administered drugs, and contaminants from sample collection and processing materials.
Q2: My this compound recovery is low and inconsistent. What should I check first?
A2: Low and inconsistent recovery often points to issues with the sample preparation, especially the extraction step. This compound is a benzamide derivative, and its extraction efficiency is highly dependent on the pH and the choice of organic solvent. First, ensure that the pH of the plasma sample is optimized for the chosen extraction method (liquid-liquid or solid-phase extraction). For basic drugs like this compound, adjusting the pH to a more basic level can improve extraction into an organic solvent. Also, verify the composition and purity of your extraction solvent and ensure complete evaporation and reconstitution of the sample.
Q3: I am observing significant ion suppression in my LC-MS/MS assay for this compound. How can I mitigate this?
A3: Ion suppression is a common challenge in bioanalysis. To mitigate it, consider the following strategies:
-
Improve chromatographic separation: Optimize your HPLC method to separate this compound from the co-eluting matrix components. This can be achieved by using a different column chemistry (e.g., a biphenyl or pentafluorophenyl column instead of a standard C18), adjusting the mobile phase composition, or using a gradient elution.
-
Enhance sample cleanup: A more rigorous sample preparation method, such as solid-phase extraction (SPE), can remove a larger portion of interfering matrix components compared to a simple protein precipitation.
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for more accurate correction during data analysis.
-
Dilute the sample: If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Q4: What are the expected degradation pathways for this compound, and how can I assess the stability of my samples?
A4: this compound, as a benzamide, can be susceptible to hydrolysis under strong acidic or basic conditions, as well as oxidative and photolytic degradation[1][2][3]. Forced degradation studies are recommended to identify potential degradation products and to ensure the analytical method is stability-indicating[1][4]. To assess the stability of this compound in biological samples, perform freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability studies as part of the method validation.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Action |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Injection Solvent | Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. |
| Column Contamination | Implement a column wash procedure or use a guard column. If contamination is severe, replace the column. |
| Secondary Interactions with Column | For basic compounds like this compound, secondary interactions with residual silanols on the column can cause tailing. Use a base-deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase (if compatible with MS detection). |
| Column Void or Degradation | Replace the column if a void is suspected. Check the column's performance with a standard mixture. |
Issue 2: Inaccurate or Imprecise Results
| Potential Cause | Recommended Action |
| Matrix Effects | Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement. Improve sample cleanup or chromatographic separation to avoid these regions. The use of a stable isotope-labeled internal standard is highly recommended. |
| Inconsistent Sample Preparation | Ensure consistent timing and technique for all sample preparation steps, especially for manual methods like liquid-liquid extraction. Automating the sample preparation can improve precision. |
| Calibration Curve Issues | Prepare fresh calibration standards and ensure they are within the linear range of the assay. Use a weighted regression model if appropriate. |
| Analyte Instability | Re-evaluate the stability of this compound under the storage and handling conditions of the experiment. Ensure samples are processed promptly and stored at the correct temperature. |
| Internal Standard Variability | Verify the concentration and purity of the internal standard stock solution. Ensure the internal standard is added consistently to all samples and standards. |
Experimental Protocols
The following protocols are adapted from validated methods for structurally similar benzamide drugs, such as amisulpride and sulpiride, and are provided as a starting point for the development of a this compound quantification assay.
Liquid-Liquid Extraction (LLE) Method
Objective: To extract this compound from human plasma.
Materials:
-
Human plasma (with K2EDTA as anticoagulant)
-
This compound and a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar benzamide)
-
Ammonium hydroxide solution (2% in water)
-
Extraction solvent: Diethyl ether or a mixture of ethyl acetate and hexane
-
Reconstitution solvent: Mobile phase or a compatible solvent mixture
-
Vortex mixer, centrifuge, and solvent evaporator.
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 50 µL of 2% ammonium hydroxide solution to basify the sample.
-
Vortex for 30 seconds.
-
Add 1 mL of the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
HPLC-MS/MS Method
Objective: To quantify this compound in the extracted plasma sample.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 10% B, ramp to 90% B, and re-equilibrate).
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined by direct infusion of a standard solution (expected precursor ion [M+H]+ at m/z 384.2).
-
Internal Standard: To be determined based on the selected standard.
-
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximal signal intensity.
Quantitative Data Summary
The following tables provide examples of typical validation parameters that should be established for a this compound quantification assay, based on data from similar benzamide drug assays.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery
| Analyte | Extraction Method | Recovery (%) |
| This compound | Liquid-Liquid Extraction | 70 - 85 |
| This compound | Solid-Phase Extraction | > 85 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for assay issues.
Caption: this compound's primary mechanism of action.
References
Technical Support Center: Veralipride-Induced Neurological Adverse Events
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating veralipride and strategies to mitigate its associated neurological adverse events.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary neurological adverse events?
This compound is a substituted benzamide antipsychotic that acts as a dopamine D2 receptor antagonist. While it has been used to manage vasomotor symptoms associated with menopause, its use has been linked to significant neurological adverse events, primarily extrapyramidal symptoms (EPS). These include:
-
Tardive Dyskinesia (TD): Involuntary, repetitive movements, most commonly affecting the orofacial region (e.g., chewing, tongue protrusion).[1][2]
-
Parkinsonism: Symptoms resembling Parkinson's disease, such as tremor, rigidity, and bradykinesia (slowness of movement).
-
Akathisia: A state of motor restlessness, characterized by an inability to remain still.
-
Acute Dystonia: Sudden, involuntary muscle contractions, often affecting the neck, jaw, and eyes.
Q2: What is the primary mechanism underlying this compound-induced neurological adverse events?
The neurological side effects of this compound are primarily attributed to its potent antagonism of dopamine D2 receptors in the striatum.[3][4] Blockade of these receptors disrupts the normal balance of neurotransmission in the basal ganglia, a brain region critical for motor control. Chronic blockade can lead to adaptive changes, such as dopamine receptor hypersensitivity, which is a leading hypothesis for the development of tardive dyskinesia.
Q3: Are there established clinical strategies to manage these adverse events?
Clinically, the primary strategy for managing this compound-induced neurological adverse events is discontinuation of the drug. In many cases, symptoms may resolve after cessation of treatment. Other approaches for antipsychotic-induced EPS in general include lowering the dose or switching to an atypical antipsychotic with a lower D2 receptor affinity. However, for researchers investigating this compound, these clinical approaches may not be suitable for experimental contexts.
Troubleshooting Guides for Experimental Studies
Issue 1: Observation of Orofacial Dyskinesia (Vacuous Chewing Movements) in Rodent Models
Background: Chronic administration of D2 receptor antagonists like haloperidol is a widely used method to induce vacuous chewing movements (VCMs) in rodents, which is considered a preclinical model of tardive dyskinesia. This compound, with its similar mechanism of action, can be expected to produce a comparable phenotype.
Mitigation Strategies in a Research Setting:
-
Co-administration of Antioxidants: Oxidative stress is implicated in the pathophysiology of tardive dyskinesia. Several preclinical studies have demonstrated the efficacy of antioxidants in mitigating haloperidol-induced VCMs.
-
Melatonin: Co-administration of melatonin has been shown to dose-dependently reverse haloperidol-induced VCMs and tongue protrusions in rats. This effect is associated with a reduction in lipid peroxidation and restoration of endogenous antioxidant enzymes like glutathione (GSH), superoxide dismutase (SOD), and catalase.
-
Ginkgo Biloba Extract (EGb): EGb has been shown to reduce the extrapyramidal side effects of haloperidol in clinical studies. A meta-analysis of randomized controlled trials suggests that EGb can significantly reduce the severity of tardive dyskinesia. In a preclinical study, EGb was shown to be effective in a rat model of TD.
-
Betaine: Betaine has demonstrated neuroprotective effects against haloperidol-induced orofacial dyskinesia in rats by reducing oxidative stress, preventing mitochondrial dysfunction, and inhibiting neuroinflammation and apoptosis.
-
Lipoic Acid: While some studies have explored lipoic acid, the results have been inconsistent, with one study showing a reduction in a marker of lipid peroxidation but a paradoxical increase in VCMs at a higher dose.
-
-
Co-administration of NMDA Receptor Antagonists: Excessive glutamatergic neurotransmission, mediated by NMDA receptors, is another proposed mechanism in tardive dyskinesia.
-
Memantine: Co-treatment with the NMDA receptor antagonist memantine has been shown to prevent the development of persistent haloperidol-induced VCMs in rats.
-
-
Co-administration of Nitric Oxide (NO) Donors: The nitric oxide pathway has also been implicated in haloperidol-induced TD. Co-administration of NO donors like molsidomine and L-arginine has been shown to prevent haloperidol-induced orofacial dyskinesia and oxidative damage in rats.
Quantitative Data from Preclinical Mitigation Studies:
| Intervention | Animal Model | This compound Analog | Dosage of Analog | Dosage of Intervention | Effect on Vacuous Chewing Movements (VCMs) | Biochemical Changes | Reference |
| Melatonin | Rat | Haloperidol | 1.5 mg/kg ip | 1, 2, and 5 mg/kg | Dose-dependent reversal of VCMs and tongue protrusions. | Reduced lipid peroxidation; restored GSH, SOD, and catalase levels. | |
| Betaine | Rat | Haloperidol | 1 mg/kg ip | 30 and 100 mg/kg ip | Prevention of most haloperidol-induced orofacial dyskinesia. | Decreased oxidative stress; increased antioxidant capacity; prevented mitochondrial dysfunction; reduced neuroinflammatory and apoptotic markers. | |
| Memantine | Rat | Haloperidol | 38 mg/kg im (decanoate) every 4 weeks | 20 and 40 mg/kg/day | Prevented the development of persistent VCMs after treatment cessation. | N/A | |
| Ginkgo Biloba Extract | Human | Haloperidol | 0.25 mg/kg/day | 360 mg/day | Significantly decreased extrapyramidal side effects. | N/A |
Experimental Protocol: Assessment of Vacuous Chewing Movements (VCMs) in Rats
This protocol is adapted from established methods for assessing orofacial dyskinesia in rodent models of tardive dyskinesia.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Drug Administration:
-
Administer this compound or a proxy D2 antagonist (e.g., haloperidol, 1-2 mg/kg/day, i.p. or via osmotic mini-pump) for a chronic period (e.g., 3-5 weeks or longer) to induce VCMs.
-
For mitigation studies, co-administer the test compound at the desired dose and route.
-
-
Behavioral Observation:
-
Acclimatize individual rats in a transparent observation cage (e.g., 25 x 25 x 25 cm) for a 5-10 minute period.
-
Videotape the animals for a set duration (e.g., 2-5 minutes) for later analysis.
-
A trained observer, blind to the treatment groups, should score the VCMs.
-
-
Scoring of VCMs:
-
VCMs are defined as purposeless chewing movements in the vertical plane, not directed at any physical object.
-
Tongue protrusions are counted as the number of times the tongue extends beyond the lips.
-
Facial jerking may also be quantified.
-
The frequency of each movement type is counted for the observation period.
-
-
Data Analysis:
-
Compare the frequency of VCMs, tongue protrusions, and other orofacial movements between the this compound-only group and the co-treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Issue 2: Investigating the Underlying Cellular Mechanisms of this compound-Induced Neurotoxicity
Background: Beyond behavioral observations, understanding the cellular and molecular changes induced by this compound is crucial for developing targeted mitigation strategies. Key areas of investigation include dopamine receptor signaling, oxidative stress, and mitochondrial function.
Experimental Approaches:
-
Signaling Pathway Analysis:
-
Western Blotting: Assess the expression and phosphorylation status of key proteins in the dopamine D2 receptor downstream signaling cascade in striatal tissue or cell culture models. This includes components of the G-protein coupled signaling pathway (e.g., Gαi, adenylyl cyclase, PKA, DARPP-32) and β-arrestin pathway (e.g., Akt, GSK-3β).
-
Immunohistochemistry/Immunofluorescence: Visualize the localization and expression of these signaling proteins within specific striatal neuron populations (e.g., medium spiny neurons).
-
-
Oxidative Stress Assessment:
-
Lipid Peroxidation Assays: Measure levels of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) in striatal tissue as markers of lipid damage.
-
Antioxidant Enzyme Activity Assays: Measure the activity of SOD, catalase, and glutathione peroxidase in tissue homogenates.
-
Glutathione (GSH) Measurement: Quantify the levels of reduced glutathione, a key intracellular antioxidant.
-
-
Mitochondrial Function Analysis:
-
Mitochondrial Respiration: Use high-resolution respirometry (e.g., Oroboros Oxygraph) to measure oxygen consumption rates in isolated mitochondria or permeabilized cells to assess the function of the electron transport chain complexes.
-
Mitochondrial Membrane Potential: Utilize fluorescent dyes (e.g., TMRM, JC-1) to measure changes in the mitochondrial membrane potential.
-
ATP Production Assays: Quantify cellular ATP levels to determine the impact on energy production.
-
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
References
- 1. Possible mechanism of action in melatonin attenuation of haloperidol-induced orofacial dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haloperidol-Induced Preclinical Tardive Dyskinesia Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disentangling the diverse roles of dopamine D2 receptors in striatal function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Veralipride Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in enhancing the oral bioavailability of veralipride. This compound, a benzamide derivative and D2 dopamine receptor antagonist, is known to be well-absorbed orally; however, its bioavailability can be variable.[1] This resource explores advanced formulation strategies to optimize its delivery.
Frequently Asked Questions (FAQs)
Q1: Why is improving the oral bioavailability of this compound a research interest?
A1: While this compound is generally well-absorbed, achieving consistent and optimal therapeutic levels can be challenging.[1] Improving its oral bioavailability can lead to lower required doses, reduced inter-individual variability in patient response, and potentially fewer side effects.[2]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble drugs like some benzamides?
A2: Key strategies focus on improving the solubility and dissolution rate of the active pharmaceutical ingredient (API). Common and effective approaches include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to create an amorphous solid dispersion.[3] This prevents the drug from crystallizing and enhances its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution, leading to faster dissolution and improved absorption.[4]
-
Lipid-Based Formulations (e.g., SEDDS): Dissolving the drug in a mixture of oils, surfactants, and co-solvents to form a self-emulsifying drug delivery system (SEDDS). Upon gentle agitation in the gastrointestinal fluids, these systems form fine oil-in-water emulsions, facilitating drug absorption.
Q3: My this compound solid dispersion shows initial rapid dissolution followed by a drop in concentration. What is happening and how can I fix it?
A3: This phenomenon is often referred to as the "spring and parachute" effect, where a supersaturated solution is initially formed (the "spring") but then the drug precipitates out of solution (the "parachute" fails). To sustain the supersaturated state, consider incorporating a precipitation inhibitor into your formulation, such as hydroxypropyl methylcellulose (HPMC) or other cellulosic polymers.
Q4: I am preparing this compound nanoparticles by nanoprecipitation, but I am getting large, aggregated particles. What are the likely causes and solutions?
A4: Aggregation during nanoprecipitation is a common issue. Here are some troubleshooting steps:
-
Optimize Stabilizer Concentration: The concentration of the stabilizer (e.g., Poloxamer 188, PVP) is critical. Too little stabilizer will not sufficiently cover the nanoparticle surface to prevent aggregation.
-
Control the Addition Rate: The rate at which the drug-polymer solution is added to the anti-solvent can impact particle size and aggregation. A slower, more controlled addition rate often yields smaller, more uniform particles.
-
Increase Stirring Speed: Adequate agitation is necessary to ensure rapid mixing and prevent localized supersaturation, which can lead to larger particles and aggregation.
Q5: My SEDDS formulation for this compound is cloudy upon dilution. How can I improve its self-emulsification?
A5: Cloudiness upon dilution suggests the formation of a coarse emulsion with large droplet sizes. To improve self-emulsification and achieve a clear or translucent nanoemulsion, consider the following:
-
Adjust the Surfactant-Co-surfactant Ratio: The ratio of your surfactant (e.g., Tween 80) to co-surfactant (e.g., Transcutol) is crucial. Systematically vary this ratio to find the optimal balance for forming small, stable droplets.
-
Screen Different Excipients: The choice of oil, surfactant, and co-surfactant can significantly impact performance. Screen a variety of excipients to find a combination that has good solubilizing capacity for this compound and forms a stable microemulsion.
-
Construct a Pseudo-Ternary Phase Diagram: This will help you identify the optimal concentration ranges of the oil, surfactant, and co-surfactant that result in the desired nanoemulsion.
Troubleshooting Guides
Solid Dispersion Formulations
| Problem | Potential Cause | Suggested Solution |
| Low Drug Loading | Poor miscibility between this compound and the chosen polymer. | Screen different polymers (e.g., PVP K30, Eudragit series, Soluplus®) to find one with better miscibility. Perform thermal analysis (DSC) to assess drug-polymer interactions. |
| Recrystallization During Storage | The amorphous solid dispersion is thermodynamically unstable. | Incorporate a secondary polymer that can act as a crystallization inhibitor. Store the formulation in a low-humidity environment. |
| Incomplete Dissolution | Poor wettability of the solid dispersion powder. | Include a small amount of a surfactant in the dissolution medium or the formulation itself to improve wettability. |
Nanoparticle Formulations
| Problem | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency | The drug has some solubility in the external phase (anti-solvent). | Optimize the solvent and anti-solvent system to maximize the insolubility of this compound in the anti-solvent. Adjust the pH of the anti-solvent if this compound's solubility is pH-dependent. |
| Broad Particle Size Distribution | Inconsistent mixing during the nanoprecipitation process. | Use a microfluidic system for more controlled and reproducible mixing. Optimize the stirring speed and the rate of addition of the organic phase. |
| Instability of the Nanosuspension (Sedimentation) | Insufficient surface charge leading to particle aggregation over time. | Measure the zeta potential of the nanoparticles. If it is close to neutral, consider adding a charged stabilizer or modifying the surface of the nanoparticles to increase electrostatic repulsion. |
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Problem | Potential Cause | Suggested Solution |
| Drug Precipitation Upon Dilution | The drug is not sufficiently solubilized in the formed emulsion droplets. | Increase the concentration of the surfactant and/or co-surfactant. Screen for an oil phase in which this compound has higher solubility. |
| Phase Separation of the Formulation During Storage | Immiscibility of the components at the storage temperature. | Store the formulation at a controlled temperature. Re-evaluate the excipient combination for better miscibility. |
| Inconsistent In Vivo Performance | The formulation's performance is sensitive to the contents of the gastrointestinal tract (e.g., fed vs. fasted state). | Evaluate the formulation's emulsification performance in biorelevant media (e.g., FaSSIF, FeSSIF) to better predict its in vivo behavior. |
Data Presentation
The following tables present hypothetical but realistic data illustrating the potential improvements in the oral bioavailability of this compound through different formulation strategies. These values are based on published data for structurally similar benzamide compounds and serve as a guide for expected outcomes.
Table 1: Solubility Enhancement of this compound Formulations
| Formulation | Solubility in Water (µg/mL) | Fold Increase in Solubility |
| Pure this compound | 50 | 1.0 |
| This compound Solid Dispersion (1:5 drug-to-polymer ratio) | 1250 | 25.0 |
| This compound Nanosuspension | 450 | 9.0 |
| This compound in SEDDS (pre-concentrate) | > 20,000 | > 400 |
Table 2: In Vitro Dissolution of this compound Formulations
| Formulation | % Drug Dissolved at 30 minutes |
| Pure this compound | 15% |
| This compound Solid Dispersion | 95% |
| This compound Nanoparticle Tablet | 85% |
| This compound SEDDS in soft gelatin capsule | > 99% (emulsified) |
Table 3: Comparative Pharmacokinetic Parameters of this compound Formulations in a Rat Model
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Oral Suspension | 250 ± 45 | 2.0 ± 0.5 | 1500 ± 250 | 100 |
| This compound Solid Dispersion | 550 ± 90 | 1.0 ± 0.3 | 3300 ± 450 | 220 |
| This compound Nanoparticle Formulation | 480 ± 75 | 1.2 ± 0.4 | 2900 ± 380 | 193 |
| This compound SEDDS | 620 ± 110 | 0.8 ± 0.2 | 3900 ± 520 | 260 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a this compound solid dispersion with enhanced dissolution properties.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh 1 gram of this compound and 5 grams of PVP K30 (1:5 ratio).
-
Dissolve both the this compound and PVP K30 in a minimal amount of methanol (e.g., 50 mL) in a round-bottom flask with the aid of gentle warming and stirring until a clear solution is obtained.
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at a temperature of 40-50°C.
-
Continue evaporation until a dry, thin film is formed on the inner surface of the flask.
-
Scrape the dried film from the flask.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve (#60 mesh) to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further characterization.
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation
Objective: To formulate this compound into nanoparticles to increase its surface area and dissolution rate.
Materials:
-
This compound
-
Eudragit® L100-55 (or another suitable polymer like PLGA)
-
Poloxamer 188 (as a stabilizer)
-
Acetone (analytical grade)
-
Purified water
-
Magnetic stirrer
Methodology:
-
Organic Phase Preparation: Dissolve 100 mg of this compound and 200 mg of Eudragit® L100-55 in 20 mL of acetone.
-
Aqueous Phase Preparation: Dissolve 100 mg of Poloxamer 188 in 40 mL of purified water.
-
Nanoprecipitation: Place the aqueous phase on a magnetic stirrer and stir at a moderate speed (e.g., 500 rpm).
-
Inject the organic phase into the aqueous phase at a constant rate using a syringe pump.
-
A milky nanosuspension will form instantaneously.
-
Continue stirring for at least 6 hours at room temperature to allow for complete evaporation of the acetone.
-
The resulting nanosuspension can be used for further characterization or can be lyophilized to obtain a dry powder.
Protocol 3: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a lipid-based formulation of this compound that forms a nanoemulsion upon contact with aqueous media.
Materials:
-
This compound
-
Oleic acid (oil phase)
-
Tween 80 (surfactant)
-
Transcutol® HP (co-surfactant)
-
Vortex mixer
-
Water bath
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation: Based on the screening results, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. For example, a starting formulation could be:
-
Oleic acid: 30% (w/w)
-
Tween 80: 50% (w/w)
-
Transcutol® HP: 20% (w/w)
-
-
Accurately weigh the required amounts of oleic acid, Tween 80, and Transcutol® HP into a glass vial.
-
Heat the mixture in a water bath to 40°C to reduce viscosity.
-
Vortex the mixture until a homogenous, clear solution is formed.
-
Add the desired amount of this compound to the excipient mixture and vortex until the drug is completely dissolved.
-
Characterization: Evaluate the self-emulsification performance by adding a small amount of the SEDDS pre-concentrate to water and observing the formation of the emulsion. Characterize the droplet size, polydispersity index, and drug release profile.
Visualizations
Caption: A generalized experimental workflow for the development and evaluation of oral drug delivery systems.
Caption: Simplified signaling pathway of the Dopamine D2 receptor, the pharmacological target of this compound.
References
Technical Support Center: Refinement of Animal Models for Studying Veralipride Effects
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing animal models to study the effects of veralipride. As a selective dopamine D2 receptor antagonist, this compound's primary effects and side effects are central to its pharmacological profile. This guide focuses on the refinement of animal models to reliably study these effects, with a particular emphasis on extrapyramidal symptoms and hyperprolactinemia.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the experimental process in a question-and-answer format.
Behavioral Assessments: Vacuous Chewing Movements (VCMs)
-
Question: We are not observing consistent vacuous chewing movements (VCMs) in our rat model after chronic this compound administration. What could be the issue?
-
Answer: Several factors can contribute to inconsistent VCM expression. Firstly, there is significant inter-individual and strain variability in the development of VCMs. Sprague-Dawley rats have been reported to display relatively high rates of VCMs with lower variability compared to Wistar or Long-Evans strains[1]. Secondly, the dose and duration of treatment are critical. While specific dose-response data for this compound-induced VCMs are limited, studies with the typical antipsychotic haloperidol show a clear dose-dependency[2]. Ensure your dosing regimen is sufficient to induce tardive dyskinesia-like symptoms. Lastly, environmental factors such as ambient noise during observation can exacerbate VCMs, so standardizing the testing environment is crucial for consistent results[3].
-
-
Question: How can we accurately and reliably quantify VCMs?
-
Answer: A standardized observation protocol is key. Animals should be placed individually in a transparent cage for acclimatization before observation. Mirrors can be placed behind and under the cage to ensure visibility even when the animal turns away. VCMs are defined as mouth movements in the vertical plane that are not directed at any physical object. It is important to distinguish these from normal grooming or chewing on cage materials. Videotaping the sessions and having two independent, blinded observers score the VCMs can significantly increase the reliability of your data. Scoring is typically done by counting the number of VCMs over a set period, for example, a 5 or 10-minute interval.
-
Hormonal Assays: Prolactin Measurement
-
Question: Our prolactin ELISA results show high variability between animals in the same treatment group. What are the potential causes and solutions?
-
Answer: Prolactin is a stress-sensitive hormone, and the method of blood collection can significantly impact its levels. Stress from handling, restraint, or the collection procedure itself can cause a rapid and dramatic increase in prolactin. To minimize this, handle the animals gently and habituate them to the handling and restraint procedures before the actual blood sampling. If possible, use a sampling method that minimizes stress, such as tail-nick sampling in a calm environment. It is also advisable to collect blood samples at the same time of day for all animals to account for diurnal variations in prolactin levels. Confirming elevated prolactin levels with at least two separate tests is also good practice.
-
-
Question: We are having issues with our rat prolactin ELISA kit, such as high background or low sensitivity. What are some common troubleshooting steps?
-
Answer: High background can result from insufficient washing of the plate, so ensure a thorough washing step. Low sensitivity could be due to improper storage of the kit reagents or issues with the standard curve preparation. Always bring all reagents to room temperature before use and ensure the standard is properly reconstituted and diluted. If sample concentrations are expected to be very high, they should be diluted with the provided sample diluent to fall within the range of the standard curve.
-
Drug Administration
-
Question: What is the appropriate method for administering this compound to rodents in a research setting?
-
Answer: Oral gavage is a common and precise method for administering specific doses of a compound. It is crucial that this procedure is performed by a trained individual to avoid injury to the animal, such as esophageal perforation. Detailed protocols for oral gavage in rats are provided in the "Experimental Protocols" section of this guide. The maximum volume for oral gavage in rats is typically 10-20 ml/kg. Alternatively, for chronic studies, voluntary oral administration by incorporating the drug into a palatable food or jelly can be a less stressful refinement.
-
Data Presentation
The following tables summarize quantitative data on the effects of this compound and the closely related substituted benzamide, sulpiride, in animal models. Due to the limited availability of specific dose-response data for this compound in preclinical models of motor side effects, data from sulpiride is provided as a surrogate. This is noted in the table descriptions.
Table 1: Effect of Sulpiride (this compound Surrogate) on Locomotor Activity in Mice
Data presented is for the D2 antagonist sulpiride as a surrogate for this compound.
| Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Species | Reference |
| 10 | Decrease | Mice | [4] |
| 20 | Decrease in "attack" and "threat" behavior, modest increase in "immobility" | Mice | [5] |
| 50 | Decrease in "attack" and "threat" behavior, modest increase in "immobility" | Mice | |
| 60 | Decrease | Rats | |
| 100 | Decrease in "attack" and "threat" behavior, modest increase in "immobility" | Mice | |
| 100 | Deficit in locomotor behavior | Rats |
Table 2: Dose-Dependent Effect of Sulpiride (this compound Surrogate) on Serum Prolactin Levels in Rats
Data presented is for the D2 antagonist sulpiride as a surrogate for this compound.
| Dose (mg/kg/day, i.p.) | Duration | Serum Prolactin Level (ng/mL, Mean ± SEM) | Species | Reference |
| 0 (Control) | 28 days | ~10 | Male & Female Rats | |
| 20 | 28 days | Significantly increased (p<0.05) | Male & Female Rats | |
| 40 | 28 days | Significantly increased (p<0.05) | Male & Female Rats | |
| 0.5 µ g/100g b.w. (i.v.) | Acute | Dose-related increase | Rats | |
| 20 µ g/100g b.w. (i.v.) | Acute | Dose-related increase | Rats |
Table 3: this compound Administration in a Rat Model
| Dose (mg/kg/day) | Administration Route | Duration | Observed Effect | Species | Reference |
| 2 | Oral | 3 weeks | Mammary gland development and secretory activity | Intact Female Rats |
Experimental Protocols
1. Induction and Assessment of Vacuous Chewing Movements (VCMs) in Rats
-
Objective: To model tardive dyskinesia-like symptoms through the chronic administration of a D2 antagonist.
-
Materials:
-
This compound or a suitable positive control (e.g., haloperidol)
-
Vehicle for drug dissolution/suspension (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles (18-20 gauge for adult rats)
-
Syringes
-
Transparent observation cages with mirrors
-
Video recording equipment
-
-
Procedure:
-
Animal Selection: Use adult male or female Sprague-Dawley rats, as they have shown more consistent VCM development. House animals individually to prevent social stress from affecting the results.
-
Drug Preparation: Prepare fresh solutions or suspensions of this compound or haloperidol in the chosen vehicle daily.
-
Administration: Administer the drug or vehicle via oral gavage once daily for a period of at least 3-5 weeks. A suggested starting dose for this compound, based on limited data, is 2 mg/kg/day. For a positive control like haloperidol, doses of 1-2 mg/kg/day are commonly used.
-
Behavioral Observation:
-
Once a week, place each rat individually in the observation cage.
-
Allow a 10-minute habituation period.
-
Record a 10-minute video of the rat's behavior.
-
Two independent, blinded observers will later score the videos for the number of VCMs. A VCM is defined as a single, purposeless chewing motion in the vertical plane, not directed towards any object.
-
-
Data Analysis: Analyze the VCM counts over time to assess the development of dyskinetic movements. Compare the drug-treated group to the vehicle-treated control group.
-
2. Measurement of Serum Prolactin Levels by ELISA
-
Objective: To quantify the hyperprolactinemic effects of this compound.
-
Materials:
-
Rat prolactin ELISA kit
-
Blood collection supplies (e.g., micro-hematocrit tubes, collection vials)
-
Centrifuge
-
Microplate reader
-
-
Procedure:
-
Drug Administration: Administer this compound or vehicle to the rats as described in the VCM protocol. The timing of blood collection relative to the last drug administration should be consistent across all animals.
-
Blood Collection (Low-Stress Technique):
-
Gently restrain the rat.
-
Make a small nick in the lateral tail vein with a sterile scalpel blade.
-
Collect 50-100 µL of blood into a micro-hematocrit tube.
-
Apply gentle pressure to the tail to stop the bleeding.
-
-
Serum Preparation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C.
-
Collect the supernatant (serum) and store at -80°C until analysis.
-
-
ELISA Protocol:
-
Follow the specific instructions provided with your rat prolactin ELISA kit. This will typically involve:
-
Bringing all reagents and samples to room temperature.
-
Preparing the standard curve.
-
Adding standards, controls, and samples to the antibody-coated microplate.
-
Incubating the plate.
-
Washing the plate multiple times.
-
Adding the detection antibody and incubating.
-
Washing the plate.
-
Adding the substrate and incubating in the dark.
-
Adding the stop solution.
-
Reading the absorbance on a microplate reader.
-
-
-
Data Analysis: Calculate the prolactin concentrations in your samples based on the standard curve. Compare the prolactin levels between the this compound-treated and vehicle-treated groups.
-
Mandatory Visualizations
References
- 1. Neuroleptic-induced vacuous chewing movements in rodents: incidence and effects of long-term increases in haloperidol d… [ouci.dntb.gov.ua]
- 2. The relationship between dopamine D2 receptor occupancy and the vacuous chewing movement syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallels between behavioral and neurochemical variability in the rat vacuous chewing movement model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpn.or.kr [cpn.or.kr]
- 5. Sulpiride has an antiaggressive effect in mice without markedly depressing motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Veralipride Impurity Profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in method validation for veralipride impurity profiling. The information is designed to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting points for developing a stability-indicating HPLC method for this compound?
A stability-indicating method for this compound should be capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and any process-related impurities. A common starting point is to use a reversed-phase C18 column.[1] Method development would then involve optimizing the mobile phase composition, which typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter to adjust for optimal separation of this compound and its impurities, many of which may be ionizable.
Q2: What are the expected degradation pathways for this compound under forced degradation conditions?
Forced degradation studies are essential to demonstrate the specificity of an impurity profiling method.[1] this compound, a substituted benzamide, is susceptible to degradation under various stress conditions:
-
Acid and Base Hydrolysis: The amide linkage in the this compound molecule is a likely point of cleavage under both acidic and basic conditions. This can lead to the formation of 2,3-dimethoxy-5-(aminosulfonyl)benzoic acid and the corresponding amine side chain.
-
Oxidation: The tertiary amine and the aromatic ring in the this compound structure are susceptible to oxidation, which can be induced by agents like hydrogen peroxide.[1] This can lead to the formation of N-oxides and hydroxylated species.
-
Photodegradation: Exposure to light can also lead to the degradation of this compound. The specific degradation products would need to be identified through photostability studies.
Q3: What are some potential synthesis-related impurities of this compound?
Synthesis-related impurities can arise from starting materials, intermediates, by-products, or reagents used in the manufacturing process. A comprehensive understanding of the synthetic route of this compound is necessary for the targeted analysis of these impurities. Potential impurities could include:
-
Unreacted starting materials or intermediates.
-
By-products from side reactions occurring during the synthesis.
-
Isomers of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the validation of a this compound impurity profiling method.
Chromatographic Issues
| Problem | Possible Causes | Recommended Solutions |
| Poor resolution between this compound and an impurity peak. | - Inappropriate mobile phase pH. - Incorrect mobile phase composition (organic solvent ratio). - Suboptimal column chemistry. - Inadequate column temperature. | - Adjust the pH of the aqueous portion of the mobile phase to alter the ionization state of the analytes. - Modify the ratio of the organic solvent to the aqueous buffer. - Experiment with a different stationary phase (e.g., C8, phenyl-hexyl). - Optimize the column temperature to improve peak shape and selectivity. |
| Peak tailing for this compound or impurity peaks. | - Secondary interactions with the stationary phase (e.g., silanol interactions). - Column overload. - Inappropriate mobile phase pH. | - Add a competing base (e.g., triethylamine) to the mobile phase to mask active silanol groups. - Reduce the sample concentration or injection volume. - Adjust the mobile phase pH to ensure the analytes are in a single ionic form. |
| Ghost peaks appearing in the chromatogram. | - Contamination in the mobile phase, diluent, or HPLC system. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phases. - Implement a robust needle wash procedure in the autosampler method. - Flush the HPLC system with a strong solvent. |
| Shifting retention times. | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation. | - Ensure accurate and consistent preparation of the mobile phase. - Use a column oven to maintain a stable temperature. - Replace the column if it has exceeded its lifetime. |
Method Validation Parameter Failures
| Failed Parameter | Possible Causes | Recommended Solutions |
| Specificity | - Co-elution of impurities or degradation products with the main peak or with each other. | - Re-optimize the chromatographic conditions (mobile phase, column, temperature) to achieve baseline separation of all relevant peaks. - Employ a peak purity analysis tool (e.g., PDA detector) to assess the homogeneity of the peaks. |
| Accuracy (Poor Recovery) | - Incomplete extraction of the analyte from the sample matrix. - Degradation of the analyte during sample preparation. - Inaccurate standard or sample preparation. | - Optimize the sample extraction procedure (e.g., solvent, sonication time). - Investigate the stability of this compound in the sample diluent. - Verify the accuracy of all weighing and dilution steps. |
| Precision (High %RSD) | - Inconsistent sample preparation. - Variability in the HPLC system (e.g., injector, pump). - Non-homogeneous sample. | - Ensure a consistent and well-documented sample preparation procedure. - Perform system suitability tests to ensure the HPLC system is performing within acceptable limits. - Ensure the sample is thoroughly mixed before analysis. |
| Linearity (Poor Correlation Coefficient) | - Inappropriate concentration range. - Detector saturation at high concentrations. - Adsorption of the analyte at low concentrations. | - Adjust the concentration range of the calibration standards. - Dilute samples to fall within the linear range of the detector. - Use a deactivated vial or add a competing agent to the diluent to minimize adsorption. |
Experimental Protocols
A detailed experimental protocol for a stability-indicating HPLC method for this compound impurity profiling is provided below. This protocol is a starting point and may require optimization based on the specific impurities present and the instrumentation used.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A: Acetonitrile (50:50, v/v) |
Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples and dilute all samples with the sample diluent to a suitable concentration before injection.
Data Presentation
The following tables summarize the acceptance criteria for key method validation parameters according to ICH guidelines.
Table 2: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | The method must be able to resolve this compound from its impurities and degradation products. Peak purity of the this compound peak should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for each impurity over the specified concentration range. |
| Accuracy | Recovery of impurities should be within 80.0% to 120.0% of the true value. |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) should be ≤ 5.0% for each impurity. |
| Intermediate Precision | %RSD between two different analysts/days/instruments should be ≤ 10.0% for each impurity. |
| Limit of Quantitation (LOQ) | The signal-to-noise ratio should be approximately 10. The LOQ should be at or below the reporting threshold for impurities. |
| Limit of Detection (LOD) | The signal-to-noise ratio should be approximately 3. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH ± 0.2, column temperature ± 5 °C, flow rate ± 0.1 mL/min). System suitability parameters should still be met. |
Visualizations
The following diagrams illustrate the workflow for method validation and a troubleshooting decision tree for common chromatographic issues.
References
Validation & Comparative
Veralipride vs. Conjugated Estrogens: A Comparative Analysis for Hot Flush Control in Menopausal Women
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of veralipride and conjugated estrogens, two pharmacological interventions for the management of vasomotor symptoms, commonly known as hot flushes, in menopausal women. This document summarizes key experimental data, outlines methodologies of cited studies, and visualizes the distinct signaling pathways through which these compounds exert their effects.
Efficacy in Hot Flush Control: A Quantitative Comparison
Clinical trials have directly compared the efficacy of this compound, a dopamine D2 receptor antagonist, with conjugated estrogens, a form of hormone replacement therapy. The data indicates that while both treatments demonstrate efficacy in reducing the frequency and severity of hot flushes, conjugated estrogens may offer a more complete resolution of symptoms.
A key double-blind, randomized study by Wesel et al. (1984) in 43 menopausal women found no statistically significant difference in the overall effectiveness and tolerance between this compound and conjugated estrogens in controlling hot flushes[1][2]. However, the same study noted that this compound appeared to provide better control in patients who initially experienced severe hot flushes[1]. Another comparative study reported a decrease in hot flush frequency of 80% with this compound versus 100% with hormone therapy, and a 71% reduction in intensity with this compound compared to a 100% reduction with hormone therapy[3].
| Efficacy Parameter | This compound | Conjugated Estrogens | Study Reference |
| Reduction in Hot Flush Frequency | 80% | 100% | Anonymous Comparative Study[3] |
| Reduction in Hot Flush Intensity | 71% | 100% | Anonymous Comparative Study |
| Overall Efficacy | Marked Relief | Marked Relief | Wesel et al. (1984) |
| Efficacy in Severe Hot Flushes | Appeared to provide better control | - | Wesel et al. (1984) |
Experimental Protocols
The following sections detail the methodologies of the key clinical trials cited in this guide.
Wesel et al. (1984): A Double-Blind, Randomized Controlled Trial
-
Objective: To compare the effectiveness and tolerance of this compound with a conjugated estrogens preparation in the control of menopausal hot flushes.
-
Study Design: A double-blind, randomized controlled trial.
-
Participants: 43 women who had undergone spontaneous menopause at least 6 months prior.
-
Interventions:
-
This compound group (n=21): 100 mg of this compound per day for 20 days.
-
Conjugated Estrogens group (n=22, with 3 dropouts): 1.25 mg of a conjugated estrogens preparation per day for 20 days.
-
-
Outcome Measures: The number, duration, and severity of hot flushes were assessed and scored at the beginning of the trial and during the treatment period.
-
Key Findings: Both treatments provided marked relief from hot flushes with no significant difference in effectiveness or tolerance. This compound showed a tendency for better control in patients with initially severe hot flushes.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and conjugated estrogens on hot flushes are mediated through distinct signaling pathways.
This compound: Dopamine D2 Receptor Antagonism
This compound, a benzamide derivative, functions as a dopamine D2 receptor antagonist. The thermoregulatory center in the hypothalamus is influenced by dopaminergic pathways. During menopause, altered neurotransmitter activity contributes to the vasomotor instability that causes hot flushes. By blocking D2 receptors, this compound is thought to help stabilize the thermoregulatory center and reduce the frequency and intensity of hot flushes. This action is not dependent on hormonal pathways, making it a non-hormonal treatment option.
Conjugated Estrogens: Estrogen Receptor Activation
Conjugated estrogens, a mixture of estrogenic compounds, act by binding to estrogen receptors (ERs), primarily ERα and ERβ, which are widely distributed throughout the body, including the hypothalamus. The decline in endogenous estrogen levels during menopause disrupts the normal feedback mechanisms that regulate body temperature. By activating ERs, conjugated estrogens restore these regulatory pathways, leading to a stabilization of the thermoregulatory center and alleviation of hot flushes. This process involves both genomic and non-genomic signaling pathways.
Safety and Tolerability
Both this compound and conjugated estrogens are associated with distinct side effect profiles.
This compound: As a dopamine antagonist, this compound has been associated with adverse effects such as breast tenderness, galactorrhea (milk discharge from the breasts), and gastrointestinal complaints. More serious concerns include the risk of extrapyramidal disorders, such as acute dyskinesia and Parkinsonism. Due to these toxicities, this compound is not approved for use in the United States and its marketing authorization has been withdrawn in Europe.
Conjugated Estrogens: The use of conjugated estrogens is associated with an increased risk of several serious conditions, including breast cancer, stroke, and blood clots. Common side effects are generally less severe and can include headache, nausea, and vaginal bleeding. The risk of adverse events with estrogen therapy is a significant consideration in clinical practice and is a key factor for women and their healthcare providers when deciding on a course of treatment.
| Adverse Event Category | This compound | Conjugated Estrogens |
| Common Side Effects | Breast tenderness, galactorrhea, gastrointestinal complaints | Headache, nausea, vaginal bleeding |
| Serious Risks | Extrapyramidal disorders (dyskinesia, Parkinsonism) | Increased risk of breast cancer, stroke, blood clots |
| Regulatory Status | Not approved in the US, withdrawn in Europe | Approved for use with risk warnings |
Conclusion
References
- 1. This compound versus conjugated oestrogens: a double-blind study in the management of menopausal hot flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of menopause-associated vasomotor symptoms: Current treatment options, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actual status of this compound use - PMC [pmc.ncbi.nlm.nih.gov]
Veralipride in Focus: A Comparative Analysis of D2 Receptor Antagonists
A comprehensive review of the substituted benzamide veralipride and its pharmacological profile in comparison to other dopamine D2 receptor antagonists. This guide synthesizes available preclinical and clinical data to provide researchers, scientists, and drug development professionals with a detailed comparative analysis, including experimental methodologies and signaling pathways.
This compound, a substituted benzamide derivative, is a dopamine D2 receptor antagonist that was formerly used for the management of vasomotor symptoms, such as hot flushes, associated with menopause.[1][2] Its mechanism of action is centered on blocking D2 receptors, which leads to an increase in prolactin secretion without direct estrogenic or progestagenic effects.[1] However, concerns over its safety profile, particularly the risk of extrapyramidal symptoms and depression, led to its withdrawal from several European markets.[3][4] This guide provides a comparative analysis of this compound with other D2 antagonists, focusing on their receptor binding affinities, functional potencies, and clinical implications.
Comparative Pharmacodynamics: Receptor Binding and Functional Potency
The therapeutic and adverse effects of D2 antagonists are largely dictated by their affinity and functional activity at the D2 receptor. The following tables summarize the available quantitative data for this compound and a selection of other benzamide D2 antagonists.
| Compound | D2 Receptor Binding Affinity (Ki) [nM] | Reference |
| Amisulpride | 2.8 | |
| Sulpiride | 20.6 - 29 | |
| Raclopride | 1 | |
| Metoclopramide | 104 - 113 | |
| This compound | High affinity (specific Ki not available in cited literature) |
Table 1: Comparative in vitro binding affinities of selected benzamide D2 antagonists for the dopamine D2 receptor. Ki values represent the concentration of the drug required to occupy 50% of the receptors.
| Compound | D2 Receptor Functional Potency (IC50/EC50) [nM] | Assay Type | Reference |
| Amisulpride | 72.4 (Ki from functional assay) | [3H]nemonapride displacement | |
| Haloperidol | 1.5 | Gβγ signaling inhibition | |
| Clozapine | 575 | Gβγ signaling inhibition | |
| Metoclopramide | 483 | 5-HT3 and D2 receptor antagonism |
Table 2: Functional potencies of selected D2 antagonists. IC50/EC50 values indicate the concentration of the drug that elicits a half-maximal response in a functional assay.
Clinical Efficacy and Safety Profile: A Comparative Overview
The clinical utility of a D2 antagonist is a balance between its therapeutic efficacy and its side-effect profile. While this compound showed efficacy in reducing menopausal hot flushes, its use was limited by significant adverse effects.
| Indication | This compound | Other D2 Antagonists (Example: Sulpiride) |
| Menopausal Hot Flushes | Effective in reducing frequency and intensity. | Sulpiride has also been used for this indication. |
| Hyperprolactinemia | Induces hyperprolactinemia as a primary pharmacological effect. | Other D2 antagonists like bromocriptine and cabergoline are used therapeutically for hyperprolactinemia. |
Table 3: Comparative clinical applications of this compound and other D2 antagonists.
A significant concern with D2 antagonist therapy is the risk of extrapyramidal symptoms (EPS), which include acute dyskinesia, parkinsonism, and tardive dyskinesia. Several case reports have detailed the occurrence of these adverse effects with this compound treatment. While direct comparative incidence rates are scarce, the risk of EPS is a known class effect of D2 antagonists and is related to the degree of D2 receptor blockade in the nigrostriatal pathway.
| Adverse Effect | This compound | Other Benzamides (e.g., Sulpiride) |
| Extrapyramidal Symptoms (EPS) | Reports of acute dyskinesia, parkinsonism, and tardive dyskinesia. | Sulpiride is also associated with EPS, though some sources suggest a lower propensity compared to high-potency antipsychotics. |
| Hyperprolactinemia | Consistently reported, leading to galactorrhea and menstrual disturbances. | A common side effect of most benzamides. |
| Depression | Has been reported as a side effect. | Can also be a side effect of other D2 antagonists. |
Table 4: Comparative adverse effect profiles of this compound and other benzamide D2 antagonists.
Experimental Protocols
Dopamine D2 Receptor Binding Assay ([3H]-Spiperone Competition)
A common method to determine the binding affinity of a compound for the D2 receptor is a radioligand competition binding assay using [3H]-spiperone.
Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing dopamine D2 receptors (e.g., from HEK293 cells or rat striatum).
-
[3H]-spiperone (radioligand).
-
Test compounds (e.g., this compound, sulpiride) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Non-specific binding control (e.g., 10 µM haloperidol or (+)butaclamol).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [3H]-spiperone at a concentration near its Kd (dissociation constant), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled D2 antagonist like haloperidol.
-
Equilibrium: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Antagonism of this receptor by drugs like this compound blocks the downstream signaling cascade initiated by dopamine.
Dopamine D2 Receptor Antagonist Signaling Pathway
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of D2 receptor antagonists.
Workflow for Comparative D2 Antagonist Analysis
References
- 1. Actual status of this compound use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Extrapyramidal Side Effects, Sexual Dysfunctions and Hyperprolactinaemia Using Typical and Atypical Antipsychotic Medications Among Patients with Schizophrenia in Maiduguri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side-effects of benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Extrapyramidal adverse effects of this compound (Agreal), a drug used to treat hot flushes: a propos of 17 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
Veralipride vs. Placebo: A Comparative Efficacy Guide for Menopausal Symptom Management
This guide provides an objective comparison of the efficacy of veralipride, a non-hormonal antidopaminergic agent, against a placebo for the treatment of vasomotor and psycho-functional symptoms associated with menopause. The data presented is synthesized from multiple clinical studies to inform researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the key quantitative outcomes from double-blind, placebo-controlled clinical trials investigating the efficacy of this compound.
| Efficacy Endpoint | This compound Group | Placebo Group | Statistical Significance | Source(s) |
| Reduction in Hot Flushes (Sudden Flushes) | 80% of patients (32 out of 40) reported "excellent or good" results. | 48.5% of patients (17 out of 35) reported "excellent or good" results. | p < 0.01 | [1] |
| Reduction in Psycho-functional Disorders | 53.1% of patients (17 out of 32) showed "excellent or good" results in managing anxiety, irritability, and depressive syndrome. | 25.8% of patients (8 out of 31) showed "excellent or good" results. | p < 0.05 | [1] |
| Overall Reduction in Vasomotor Symptoms | This compound induced a significant reduction in vasomotor symptoms.[2] | This compound was found to be more effective than placebo.[2] | p < 0.05 | [2] |
| Objectively Recorded Hot Flushes | A significant reduction in objectively recorded hot flushes was observed. | No significant change was reported. | p < 0.01 | |
| Elimination of Hot Flushes and Perspiration | Total elimination of symptoms was reported in 63% to 80% of patients treated with this compound. | Data not specified. | Not specified | |
| Range of Hot Flush Decrease | Studies report a decrease in hot flushes ranging from 48.0% to 89.9%, depending on the duration of use and administration method. | Data not specified. | Not specified |
Experimental Protocols
The validation of this compound's efficacy has been established through multicentric, randomized, double-blind, placebo-controlled trials.
1. Study Design: The standard methodology involved a double-blind, randomized controlled trial design where participants were randomly assigned to receive either this compound or a matching placebo. This design minimizes bias and allows for a direct comparison of the drug's effect against the placebo response.
2. Participant Characteristics: The study populations consisted of postmenopausal women experiencing climacteric symptoms, primarily vasomotor disturbances such as hot flashes. Participants were otherwise healthy and provided informed consent before enrollment.
3. Intervention and Dosage:
-
This compound: The typical therapeutic dosage administered was 100 mg per day.
-
Treatment Duration: The treatment period in these studies was generally short-term, often lasting for 20 to 30 days of continuous treatment. A common administration schedule was 100 mg/day for 20 days, followed by a 10-day drug-free interval, with recommendations for no more than three treatment cycles due to potential side effects.
4. Outcome Measures:
-
Primary Endpoints: The primary measures of efficacy were the frequency and severity of hot flashes. These were typically recorded by patients in daily diaries. In some studies, objective measurements such as cutaneous temperature recordings were used to corroborate subjective reports.
-
Secondary Endpoints: Secondary outcomes included the assessment of psycho-functional disorders (e.g., anxiety, irritability) and hormonal changes, particularly plasma prolactin and luteinizing hormone (LH) levels.
Mandatory Visualizations
Experimental Workflow
References
- 1. [Non-hormonal therapy for menopausal disorders: results of a multicentric double-blind trial (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the dopamine antagonist this compound on hot flushes and luteinizing hormone secretion in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Veralipride vs. Beta-Alanine for Menopausal Vasomotor Symptoms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of veralipride and beta-alanine for the treatment of menopausal vasomotor symptoms, primarily hot flashes. The information is compiled from clinical trial data and mechanistic studies to support research and development in this therapeutic area.
Mechanism of Action
This compound is a substituted benzamide that acts as a dopamine D2 receptor antagonist.[1] In the hypothalamus, dopamine plays a role in thermoregulation. By blocking D2 receptors, this compound is thought to stabilize the thermoregulatory center, thereby reducing the frequency and severity of hot flashes.[1] This action, however, also leads to increased prolactin secretion, a common side effect of D2 antagonists.[2][3]
Beta-alanine is a naturally occurring beta-amino acid. Its precise mechanism in alleviating menopausal symptoms is still under investigation but is believed to be multifactorial.[4] Evidence suggests it may act by inhibiting the release of histamine, a potent vasodilator, and by activating glycine receptors, which can modulate vasodilation and pain sensation. It does not appear to have direct hormonal effects.
Signaling Pathway Diagrams
Clinical Efficacy
Clinical studies have evaluated the efficacy of both this compound and beta-alanine in reducing the frequency and severity of hot flashes. A direct comparative study and several placebo-controlled trials provide quantitative data on their effectiveness.
Comparative Clinical Trial Data
| Study | Drug Regimen | Number of Patients | Primary Outcome | Result | Significance |
| Renaud R, Macler J (1981) | This compound: 100 mg/day for 20 days vs. Beta-alanine: dosage not specified, for 20 days | This compound: 22, Beta-alanine: 21 | Improvement in hot flashes | This compound: 14/22 patients showed improvement. Beta-alanine: 4/21 patients showed improvement. | p < 0.01 in favor of this compound |
Placebo-Controlled Clinical Trial Data
This compound
| Study | Drug Regimen | Number of Patients | Duration | Reduction in Hot Flash Frequency/Severity | Significance |
| Melis GB, et al. (1988) | 100 mg/day | 20 (vs. 20 placebo) | 30 days | Significant reduction in vasomotor symptoms compared to placebo. | p < 0.05 |
| Cagnacci A, et al. (2010) | 100 mg/day | 12 (vs. 12 placebo) | 3 months | Complete suppression of symptoms. | p < 0.05 |
| David A, et al. (1988) | Not specified | 50 | Not specified | Total elimination of hot flashes and excessive perspiration in 63% to 80% of patients. | Not specified |
Beta-alanine
| Study | Drug Regimen | Number of Patients | Duration | Reduction in Hot Flash Frequency/Severity | Significance |
| Roueche et al. (unpublished, cited in Andreeva E, 2020) | 400 mg/day | 70 (vs. placebo) | Not specified | Superior efficacy to placebo, with 70% of patients judging the effect as 'good' or 'very good'. | Not specified |
| Roueche et al. (1991, cited in Ergo-Log.com, 2023) | 400 mg/day | 28 (vs. placebo) | 8 weeks | Significantly greater reduction in daily hot flashes compared to placebo. | p=0.02 at week 3, p<0.01 at weeks 4-8 |
| Unnamed study (cited in Andreeva E, 2020) | Not specified | 100 (50 on beta-alanine) | 2 months | Reduction in symptom severity (no severe symptoms reported after treatment vs. 3 at baseline). | Not specified |
Safety and Tolerability
The side effect profiles of this compound and beta-alanine are distinct and a critical consideration in their therapeutic potential.
| Adverse Effect | This compound | Beta-alanine |
| Common | Breast tenderness, galactorrhea, gastrointestinal complaints. | Transient paresthesia (tingling sensation), typically with high doses. |
| Serious | Extrapyramidal disorders (acute dyskinesia, Parkinsonism), depression, anxiety, sleep disorders, tremors, tardive dyskinesia. | No serious adverse events commonly reported. |
| Regulatory Status | Withdrawn in several European countries due to a negative risk-benefit balance. Not approved in the United States. | Generally regarded as safe and widely available as a dietary supplement. |
Experimental Protocols
The methodologies of the cited clinical trials share common frameworks for assessing the efficacy of treatments for menopausal vasomotor symptoms.
General Experimental Workflow for Clinical Trials
Key Methodological Components:
-
Study Design: Most rigorous studies employ a randomized, double-blind, placebo-controlled design to minimize bias.
-
Participant Selection: Inclusion criteria typically involve postmenopausal women experiencing a minimum frequency of moderate to severe hot flashes. Exclusion criteria often include the use of other medications that could affect vasomotor symptoms.
-
Intervention: Standardized doses of the investigational drug (this compound or beta-alanine) or a matching placebo are administered for a predefined period.
-
Outcome Measures: The primary endpoints are typically the change in frequency and severity of hot flashes from baseline, often recorded by participants in daily diaries. Secondary outcomes may include assessments of quality of life, sleep disturbances, and other menopausal symptoms.
-
Data Analysis: Statistical methods are used to compare the changes in outcome measures between the treatment and placebo groups.
Conclusion
Both this compound and beta-alanine have been investigated for the non-hormonal treatment of menopausal hot flashes. Clinical data suggests that this compound may offer greater efficacy in reducing symptoms. However, its use is associated with a significant risk of serious adverse effects, including extrapyramidal symptoms, which has led to its withdrawal from several markets.
Beta-alanine appears to have a more favorable safety profile, with the most common side effect being transient paresthesia. While the evidence for its efficacy from placebo-controlled trials is present, the direct comparative data suggests it may be less potent than this compound.
For drug development professionals, the limitations of this compound highlight the need for non-hormonal treatments with improved safety profiles. Beta-alanine represents a safer alternative, though further research to optimize its efficacy and fully elucidate its mechanism of action would be beneficial. The development of novel therapeutics should aim to match or exceed the efficacy of agents like this compound while maintaining a safety profile comparable to or better than that of beta-alanine.
References
- 1. Actual status of this compound use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and hormonal effects of long-term this compound treatment in post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the antidopaminergic drug this compound on LH and PRL secretion in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
A Head-to-Head Clinical Trial Analysis: Veralipride vs. Clonidine for Vasomotor Symptom Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of veralipride and clonidine, two non-hormonal agents investigated for the management of vasomotor symptoms (VMS), commonly known as hot flashes, associated with menopause. While direct head-to-head clinical trial data is scarce, this analysis synthesizes findings from individual placebo-controlled and comparative studies to offer an objective evaluation of their respective efficacy, safety profiles, and mechanisms of action.
Mechanism of Action
This compound: A substituted benzamide with antidopaminergic properties, this compound acts as a dopamine D2 receptor antagonist.[1][2][3] Its therapeutic effect in alleviating hot flashes is thought to stem from its influence on the hypothalamus, the body's thermoregulatory center, where dopamine plays a role in temperature control.[2][4] By blocking D2 receptors, this compound may help to stabilize the thermoregulatory setpoint that is disrupted by estrogen withdrawal during menopause.
Clonidine: A centrally acting alpha-2 adrenergic agonist, clonidine reduces sympathetic outflow from the central nervous system. It is proposed that elevated brain norepinephrine levels narrow the thermoregulatory zone in menopausal women, leading to hot flashes. Clonidine is thought to counteract this by reducing the release of norepinephrine, thereby raising the sweating threshold.
Signaling Pathway Diagrams
Figure 1: this compound's Antidopaminergic Action.
Figure 2: Clonidine's Alpha-2 Adrenergic Agonism.
Efficacy Data
| Drug | Study Type | Comparator | Key Efficacy Findings |
| This compound | Double-blind, randomized | Conjugated Estrogens | No significant difference in effectiveness or tolerance was found between the two treatments. |
| Double-blind, randomized | Placebo | Associated with a significant reduction in hot flashes. A decrease in hot flash frequency of 48.0% to 89.9% has been reported. | |
| Clonidine | Randomized, double-blind, controlled | Placebo | An additional 20% reduction in hot flashes compared to the placebo group. |
| Randomized controlled | Placebo | A 38% mean decrease in hot flash frequency compared to 24% in the placebo group after 8 weeks. | |
| Meta-analysis of 10 trials | Placebo | Inconsistent results, with half of the trials showing effectiveness in treating hot flashes. |
Safety and Tolerability
| Drug | Common Adverse Effects | Serious Adverse Effects |
| This compound | Galactorrhea, mastodynia, headache, nervousness, insomnia, depression, weight increase. | Extrapyramidal symptoms (acute dyskinesia, tardive dyskinesia, Parkinsonism), depression leading to suicidal ideation. This compound was withdrawn from several European markets due to its risk-benefit profile. |
| Clonidine | Dry mouth, constipation, itchiness, drowsiness, difficulty sleeping. | Hypotension, lightheadedness, headache, sedation. Abrupt cessation can lead to rebound hypertension. |
Experimental Protocols
This compound Studies
-
Study Design: A double-blind, randomized controlled study compared this compound to conjugated estrogens. Another trial was a double-blind, randomized, placebo-controlled study.
-
Patient Population: Postmenopausal women experiencing vasomotor symptoms.
-
Dosage and Administration: 100 mg of this compound daily for 20 days, with a 10-day drug-free interval.
-
Outcome Measures: The primary outcomes were the frequency and severity of hot flashes.
Clonidine Studies
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Patient Population: Postmenopausal women, including those with a history of breast cancer.
-
Dosage and Administration: 0.1 mg transdermal patch or oral administration.
-
Outcome Measures: The primary endpoint was the reduction in the frequency and severity of hot flashes.
Experimental Workflow Diagram
Figure 3: Generalized Clinical Trial Workflow.
Summary and Conclusion
Both this compound and clonidine have demonstrated some efficacy in reducing vasomotor symptoms in menopausal women, offering non-hormonal treatment alternatives. However, their utility is significantly hampered by their side effect profiles.
This compound has shown a notable reduction in hot flash frequency, but its association with serious extrapyramidal side effects and depression has led to its withdrawal in many countries.
Clonidine offers a modest benefit over placebo, but its efficacy is inconsistent across studies. Its use is also limited by side effects such as dry mouth, drowsiness, and the risk of rebound hypertension upon discontinuation.
For drug development professionals, the limitations of these agents highlight the continued need for novel, non-hormonal therapies for vasomotor symptoms with improved safety and tolerability profiles. The mechanisms of action of this compound and clonidine, targeting dopaminergic and adrenergic pathways respectively, underscore the importance of central neurotransmitter systems in thermoregulation and as potential targets for future drug discovery efforts.
References
A Comparative Analysis of Veralipride and Gabapentin for the Management of Vasomotor Symptoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of veralipride and gabapentin, two non-hormonal therapeutic options for the management of hot flashes, also known as vasomotor symptoms. The following sections present a comprehensive overview of their mechanisms of action, clinical efficacy, and safety profiles, supported by data from clinical trials.
Mechanism of Action
This compound is a substituted benzamide that acts as a selective dopamine D2 receptor antagonist.[1] The exact mechanism by which it alleviates hot flashes is not fully elucidated but is thought to involve the modulation of central neurotransmitter systems that influence thermoregulation.[2] The dopaminergic system is implicated in the pulsatile secretion of luteinizing hormone (LH) and the manifestation of hot flashes in post-menopausal women.[2] this compound's antidopaminergic action may help stabilize the thermoregulatory center in the hypothalamus.[3]
Gabapentin , an anticonvulsant, is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA). However, it does not bind to GABA receptors. Its therapeutic effect in managing hot flashes is attributed to its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[4] This interaction is believed to reduce the release of excitatory neurotransmitters, thereby modulating the activity of the thermoregulatory center in the hypothalamus.
Signaling Pathway Diagrams
References
- 1. The safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of different dopamine agonists and antagonists on post-menopausal hot flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actual status of this compound use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential role of gabapentin and extended-release gabapentin in the management of menopausal hot flashes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Biomarkers for Veralipride's Therapeutic Response in Menopausal Vasomotor Symptoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarker validation for veralipride against alternative therapies in the management of vasomotor symptoms associated with menopause. We delve into the experimental data, detailed methodologies, and the distinct advantage of a clear pharmacodynamic biomarker for this compound.
Executive Summary
This compound, a dopamine D2 receptor antagonist, offers a distinct advantage in biomarker validation due to its direct and measurable effect on prolactin levels. This contrasts with other non-hormonal treatments for menopausal vasomotor symptoms, such as Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and gabapentin, where specific biomarkers for therapeutic response are not as well-defined. This guide outlines the current landscape of biomarker validation for these treatments, providing a framework for future research and development.
This compound: A Clear Pharmacodynamic Biomarker
This compound's primary mechanism of action is the antagonism of dopamine D2 receptors in the central nervous system.[1][2] This action directly leads to a significant and consistent increase in serum prolactin levels.[3][4][5] Clinical studies have demonstrated that this elevation in prolactin is a reliable indicator of the drug's biological activity and is concurrent with the alleviation of hot flushes.
Quantitative Data Summary
The following table summarizes the key quantitative data from clinical studies on this compound, highlighting its efficacy and its effect on prolactin levels.
| Treatment | Dosage | Reduction in Hot Flush Frequency | Change in Prolactin Levels | Reference |
| This compound | 100 mg/day | 48.0% to 89.9% | Significant increase (e.g., 106.2 ± 41.5 ng/mL after 2 cycles) | |
| This compound | 100 mg/day | Statistically significant reduction vs. placebo | Significant increase vs. placebo | |
| This compound | 100 mg/day for 6 months (intermittent) | - | Not higher than 21 ng/mL |
Comparison with Alternative Therapies
While effective for some women, alternative non-hormonal therapies for menopausal vasomotor symptoms lack a clear and direct biomarker of therapeutic response.
| Alternative Therapy | Mechanism of Action | Potential Biomarkers | Status of Biomarker Validation |
| SSRIs/SNRIs (e.g., Paroxetine, Venlafaxine) | Modulation of serotonin and norepinephrine reuptake | Genetic polymorphisms in serotonin transporter genes (for general antidepressant response), changes in neurotransmitter levels (investigational) | No validated predictive biomarkers specifically for vasomotor symptom response. |
| Gabapentin | Binds to the α2δ-1 subunit of voltage-gated calcium channels, modulating neurotransmitter release | Changes in neurotransmitter levels (e.g., GABA) in the central nervous system (investigational) | No validated peripheral biomarkers for therapeutic response in vasomotor symptoms. |
Experimental Protocols
Validating Prolactin as a Pharmacodynamic Biomarker for this compound
Objective: To validate the use of serum prolactin levels as a pharmacodynamic biomarker for this compound's therapeutic response in treating menopausal vasomotor symptoms.
Methodology:
-
Patient Population: Recruit a cohort of postmenopausal women experiencing frequent and moderate-to-severe vasomotor symptoms.
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
-
Treatment Protocol:
-
Administer this compound (e.g., 100 mg/day) or a matching placebo for a predefined period (e.g., 12 weeks).
-
-
Data Collection:
-
Clinical Efficacy: Patients will maintain a daily diary to record the frequency and severity of hot flushes.
-
Biomarker Measurement: Collect serum samples at baseline and at regular intervals throughout the study (e.g., weeks 2, 4, 8, and 12).
-
-
Analytical Method for Prolactin Measurement:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A validated commercial ELISA kit will be used to quantify serum prolactin concentrations. The assay should be validated for precision, accuracy, linearity, and specificity.
-
Mass Spectrometry (LC-MS/MS): For higher specificity and to differentiate between prolactin isoforms, a validated liquid chromatography-tandem mass spectrometry method can be employed.
-
-
Statistical Analysis:
-
Correlate the change in serum prolactin levels from baseline with the reduction in the frequency and severity of hot flushes using appropriate statistical models (e.g., Pearson correlation, regression analysis).
-
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action leading to therapeutic effect.
Experimental Workflow for Biomarker Validation
Caption: A typical workflow for validating a pharmacodynamic biomarker.
Logical Relationship: this compound, Biomarker, and Response
Caption: The relationship between this compound, its biomarker, and the therapeutic outcome.
Conclusion
The validation of biomarkers is pivotal for advancing personalized medicine and optimizing drug development. This compound, with its predictable effect on prolactin levels, serves as a prime example of a therapeutic agent with a clear and measurable pharmacodynamic biomarker. This allows for a more direct assessment of its biological activity in relation to its clinical efficacy in treating menopausal vasomotor symptoms. In contrast, alternative therapies such as SSRIs, SNRIs, and gabapentin present a greater challenge in identifying and validating specific biomarkers for this indication. Future research should focus on elucidating the complex mechanisms of these alternatives to uncover potential biomarkers that could guide their clinical use and development. This guide provides a foundational comparison to aid researchers in navigating the landscape of biomarker validation for treatments of menopausal vasomotor symptoms.
References
- 1. Effects of the dopamine antagonist this compound on hot flushes and luteinizing hormone secretion in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actual status of this compound use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and hormonal effects of long-term this compound treatment in post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: alternative antidopaminergic treatment for menopausal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the antidopaminergic drug this compound on LH and PRL secretion in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Safety Profile of Veralipride Compared to Hormone Replacement Therapy (HRT): A Comparative Guide
This guide provides an objective comparison of the long-term safety profiles of veralipride and hormone replacement therapy (HRT) for researchers, scientists, and drug development professionals. The information is based on available clinical data and scientific literature.
Introduction and Regulatory Status
This compound is a substituted benzamide antipsychotic with antidopaminergic action, specifically a dopamine D2 receptor antagonist.[1][2] It was historically used for the treatment of vasomotor symptoms, such as hot flushes, associated with menopause.[1][2][3] However, due to a significant and unfavorable long-term safety profile, this compound has been withdrawn from the market in several European countries. In 2007, the European Medicines Agency (EMA) recommended the withdrawal of marketing authorizations for this compound, concluding that its risks, including depression, anxiety, and potentially irreversible movement disorders, outweigh its limited efficacy.
Hormone Replacement Therapy (HRT) is a well-established treatment for managing menopausal symptoms and preventing osteoporosis. HRT typically involves the administration of estrogen, often combined with a progestin for women with a uterus to prevent endometrial hyperplasia. The long-term safety of HRT has been extensively studied, notably in large-scale clinical trials like the Women's Health Initiative (WHI), and is known to have a complex risk-benefit profile that is dependent on various factors including the type of hormones used, the route of administration, the timing of initiation relative to menopause, and the duration of use.
Comparative Analysis of Long-Term Safety Data
The following tables summarize the quantitative data on the long-term adverse effects associated with this compound and HRT.
Table 1: Neurological and Psychiatric Adverse Effects
| Adverse Effect | This compound | Hormone Replacement Therapy (HRT) |
| Extrapyramidal Symptoms (EPS) | High incidence reported, including acute dyskinesia, parkinsonism, and tardive dyskinesia (which can be irreversible). These can occur after several months or years of treatment. A study of 17 cases of this compound-induced EPS found that 15 were parkinsonian syndromes and 6 of those also had tardive dyskinesia. | Not typically associated with HRT. |
| Depression and Anxiety | Associated with an increased risk of depression and anxiety, both during and after treatment. One report mentions an aggressive form of depression leading to suicide in some users. | Mood swings and depression have been reported as potential side effects. |
| Other CNS Effects | Drowsiness, headache, insomnia, and nervousness have been reported. | Headaches are a common side effect, especially initially. |
Table 2: Cardiovascular and Thromboembolic Events
| Adverse Effect | This compound | Hormone Replacement Therapy (HRT) |
| Stroke | Data not prominent in search results. | Increased risk, particularly with oral formulations. The WHI trial reported a hazard ratio (HR) of 1.37 for the CEE/MPA group and 1.35 for the CEE alone group. This translates to an excess of 9-11 cases per 10,000 person-years. Transdermal estrogen is associated with a lower risk. |
| Venous Thromboembolism (VTE) | Data not prominent in search results. | Increased risk, especially with oral HRT (2- to 3-fold higher risk). The WHI trial showed a significant excess of pulmonary embolism (relative risk 2.16). |
| Coronary Heart Disease (CHD) | Data not prominent in search results. | The effect is complex and timing-dependent. No significant change in CHD was found overall in a review of major trials. Risk may be increased if initiated more than 10 years after menopause starts. |
Table 3: Oncological Risks
| Adverse Effect | This compound | Hormone Replacement Therapy (HRT) |
| Breast Cancer | Contraindicated in patients with a history of breast cancer, but long-term risk data is not well-documented in the provided results. | Increased risk with long-term (over 5 years) use of combined estrogen-progestin therapy (relative risk ~1.27). This equates to about 5 extra cases per 1,000 women over 5 years. Estrogen-only HRT shows little to no increased risk. |
| Endometrial Cancer | No association reported. | Increased risk with unopposed estrogen therapy in women with a uterus. This risk is mitigated by the addition of a progestin. |
| Colorectal Cancer | No association reported. | Reduced incidence reported in HRT users (relative risk ~0.64). |
Table 4: Other Long-Term Adverse Effects
| Adverse Effect | This compound | Hormone Replacement Therapy (HRT) |
| Endocrine Effects | Hyperprolactinemia is a common effect due to dopamine antagonism, leading to galactorrhea and mastodynia. | May increase the risk of gallbladder disease. |
| Bone Health | No reported effect on bone density. | Reduces the risk of fractures, including fractured neck of femur (relative risk ~0.72), by preventing osteoporosis. |
Experimental Protocols and Methodologies
This compound Safety Assessment: The safety profile of this compound has been primarily established through clinical studies, post-marketing surveillance, and case reports. A key methodology for identifying rare but serious adverse events like extrapyramidal disorders involves the analysis of pharmacovigilance databases, as demonstrated in a study that retrospectively evaluated cases from a regional center. Prospective studies have also been conducted to assess the incidence of adverse events under specific dosing schedules, utilizing rating scales such as the Hamilton Depression Rating Scale and the Unified Parkinson's Disease Rating Scale to quantify neurological and psychiatric effects.
HRT Safety Assessment (Women's Health Initiative - WHI): The WHI trial represents a landmark study in the long-term safety assessment of HRT.
-
Study Design: A set of randomized, double-blind, placebo-controlled clinical trials.
-
Participants: Postmenopausal women aged 50-79 years.
-
Interventions: The main arms included:
-
Conjugated equine estrogens (CEE) plus medroxyprogesterone acetate (MPA) versus placebo in women with a uterus.
-
CEE alone versus placebo in women who had undergone a hysterectomy.
-
-
Endpoints: The primary endpoint was coronary heart disease, with invasive breast cancer as the other primary safety outcome. Other major outcomes included stroke, pulmonary embolism, colorectal cancer, endometrial cancer, and hip fractures.
-
Duration: The trials were designed for long-term follow-up, averaging around 4.9 to 5.6 years of intervention.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway: this compound exerts its effects by blocking dopamine D2 receptors, primarily in the hypothalamus. This antagonism is thought to modulate the thermoregulatory center, thereby alleviating hot flushes. The blockade of D2 receptors also disinhibits the pituitary's lactotroph cells from dopamine's tonic inhibition, leading to hyperprolactinemia.
Caption: this compound's antidopaminergic mechanism.
HRT (Estrogen) Signaling Pathway: Estrogen's effects are mediated through nuclear estrogen receptors (ERα and ERβ). Upon binding estrogen, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The dimer then binds to estrogen response elements (EREs) on the DNA to regulate the transcription of target genes, leading to diverse physiological effects.
Caption: Estrogen's genomic signaling pathway via nuclear receptors.
Experimental Workflow for a Long-Term Safety Trial:
Caption: A typical workflow for a long-term safety clinical trial.
Conclusion
References
Veralipride Efficacy in Menopausal Vasomotor Symptoms: A Meta-Analysis Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data on the efficacy of veralipride for the treatment of vasomotor symptoms (VMS), commonly known as hot flushes, in menopausal women. This compound, a dopamine D2 receptor antagonist, has been investigated as a non-hormonal alternative for managing these symptoms. This document summarizes key efficacy data, details experimental protocols from pivotal studies, and visualizes the proposed mechanism of action.
Comparative Efficacy of this compound
Clinical studies have demonstrated that this compound is effective in reducing the frequency and severity of hot flushes compared to placebo.[1][2] The reported decrease in hot flushes with this compound use ranges from 48.0% to 89.9%, depending on the duration of use and administration method.[1] When compared with hormone therapy (HT), one study showed a decrease in the frequency of hot flushes of 80% with this compound versus 100% with HT, and a decrease in intensity of 71% versus 100%, respectively.[1] Another double-blind, randomized study found no significant difference in effectiveness or tolerance between this compound and conjugated estrogens for the control of hot flushes.[3]
Quantitative Analysis of Clinical Trial Data
The following tables summarize the efficacy data from key clinical trials investigating this compound for menopausal vasomotor symptoms.
Table 1: this compound vs. Placebo - Efficacy in Reducing Vasomotor Symptoms
| Study | N | Treatment Duration | Study Design | Key Efficacy Outcome |
| Melis et al. (1988) | 40 | 30 days | Randomized, Double-Blind, Placebo-Controlled | Significant reduction in vasomotor symptoms (p < 0.01); more effective than placebo (p < 0.05). Objectively recorded hot flushes showed a 40% reduction with this compound vs. 0% with placebo. |
| Vercellini et al. (1994) | 40 | 1 month | Randomized, Placebo-Controlled, Double-Blind | Median vasomotor score reduced from 4 to 2 with this compound, versus no change (4) with placebo. |
Table 2: this compound vs. Hormone Therapy - Efficacy in Reducing Vasomotor Symptoms
| Study | N | Treatment Duration | Study Design | Key Efficacy Outcome |
| Wesel et al. (1984) | 43 | 20 days | Double-Blind, Randomized | Marked relief with both this compound and conjugated estrogens; no significant difference in effectiveness. |
| Carranza-Lira (Review) | - | - | Comparative Data | 80% reduction in hot flush frequency with this compound vs. 100% with hormone therapy. 71% reduction in intensity with this compound vs. 100% with hormone therapy. |
Table 3: Open-Label and Other this compound Efficacy Studies
| Study | N | Treatment Duration | Study Design | Key Efficacy Outcome |
| David et al. (1988) | 50 | - | Double-Blind | Total elimination of hot flushes and excessive perspiration in 63% to 80% of patients. |
| Boukobza (1986) | 166 | 3 months | Open-Ended, Multicenter | 89.9% of cases showed "excellent" or "good" results at 3 months. |
| Vercellini et al. (1992) | 25 | 1 month (added to GnRH agonist) | Open, Observational | 92% of subjects showed improvement in frequency and intensity of hot flushes. |
Experimental Protocols of Key Clinical Trials
Below are the detailed methodologies for some of the key clinical trials cited in this guide.
Melis et al. (1988): this compound vs. Placebo
-
Objective: To investigate the effects of the dopamine antagonist this compound on hot flushes and luteinizing hormone (LH) secretion in postmenopausal women.
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 40 healthy postmenopausal women, with 20 in each treatment group.
-
Intervention: this compound administered at a dose of 100 mg/day for 30 days, or a matching placebo.
-
Outcome Measures:
-
Subjective assessment of vasomotor symptoms.
-
Objective measurement of hot flushes via cutaneous temperature recording.
-
Plasma LH pulsatility.
-
Plasma prolactin levels.
-
-
Key Findings: this compound induced a significant reduction in vasomotor symptoms (p < 0.01) and was more effective than placebo (p < 0.05). A significant reduction in objectively recorded hot flushes was also observed (p < 0.01). Prolactin levels increased, and mean plasma LH decreased significantly.
Wesel et al. (1984): this compound vs. Conjugated Estrogens
-
Objective: To compare the effectiveness and tolerance of this compound with that of a conjugated estrogens preparation in the control of menopausal hot flushes.
-
Study Design: A double-blind, randomized study.
-
Participants: 43 women who had undergone spontaneous menopause at least 6 months prior. 21 received this compound and 22 were assigned to receive conjugated estrogens.
-
Intervention: this compound at 100 mg per day or conjugated estrogens at 1.25 mg per day for a period of 20 days.
-
Outcome Measures: The number, duration, and severity of hot flushes were assessed and scored at the start of the trial and during treatment.
-
Key Findings: Both treatments provided marked relief from hot flushes, with no statistically significant difference between them in terms of effectiveness or tolerance.
Vercellini et al. (1994): this compound for GnRH Agonist-Induced Hot Flushes
-
Objective: To evaluate the efficacy of this compound in treating hot flushes induced by GnRH agonists and to study peripheral blood mononuclear cell beta-endorphin concentrations.
-
Study Design: A randomized, placebo-controlled, double-blind trial.
-
Participants: 40 women (mean age 43 +/- 5 years) experiencing disturbing hot flushes during a 4-month course of tryptorelin depot for myoma-associated menorrhagia.
-
Intervention: Oral this compound 100 mg/day or a matching placebo during the third month of GnRH-agonist administration.
-
Outcome Measures: Modifications of frequency and severity of hot flushes were assessed using a 0 to 6-point vasomotor scoring system. Variations of beta-endorphin levels in peripheral blood mononuclear cells were also measured.
-
Key Findings: The median vasomotor score was significantly reduced in the this compound group compared to the placebo group. Transient hyperprolactinemia was the main side effect.
Mandatory Visualizations
Signaling Pathway of this compound in Menopausal Hot Flushes
The following diagram illustrates the proposed mechanism of action of this compound in alleviating menopausal hot flushes. It depicts the interplay between estrogen withdrawal, the hyperactivity of hypothalamic KNDy (kisspeptin/neurokinin B/dynorphin) neurons, and the modulatory effect of this compound's dopamine D2 receptor antagonism.
Caption: Proposed mechanism of this compound in alleviating menopausal hot flushes.
Experimental Workflow for a Typical this compound Clinical Trial
This diagram outlines the typical workflow of a randomized, double-blind, placebo-controlled clinical trial designed to assess the efficacy of this compound.
References
- 1. Actual status of this compound use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the dopamine antagonist this compound on hot flushes and luteinizing hormone secretion in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound versus conjugated oestrogens: a double-blind study in the management of menopausal hot flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to Veralipride Disposal
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of substances like Veralipride, a benzamide neuroleptic, is a critical final step that ensures laboratory safety and environmental protection. While this compound is not classified as a hazardous substance, adherence to established pharmaceutical waste disposal protocols is paramount to prevent environmental contamination and ensure regulatory compliance.[1]
Core Disposal Procedures for this compound
The disposal of this compound, as with any pharmaceutical waste, should prioritize methods that minimize environmental impact. The following procedures are based on general guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) for non-hazardous pharmaceutical waste.
1. Preferred Disposal Method: Drug Take-Back Programs
The most secure and environmentally sound method for disposing of unused or expired this compound is through an authorized drug take-back program.[2][3][4] These programs are equipped to handle and dispose of pharmaceutical waste in accordance with regulatory standards.
-
Action: Identify and utilize a DEA-registered drug collection location in your vicinity. Many pharmacies, law enforcement agencies, and hospitals offer this service.[3]
2. Alternative Disposal Method: In-Laboratory Deactivation and Disposal
If a drug take-back program is not accessible, the following steps should be taken for the in-laboratory disposal of this compound. This method aims to render the compound undesirable and prevent its accidental ingestion or release into the environment.
-
Step 1: Deactivation. Remove this compound from its original packaging. Without crushing tablets or capsules, mix the solid material with an unappealing substance such as used coffee grounds, dirt, or cat litter. For liquid formulations, mix the solution with an absorbent and unpalatable material.
-
Step 2: Containment. Place the mixture in a sealed container, such as a sealable plastic bag or an empty, clean container with a lid, to prevent leakage.
-
Step 3: Final Disposal. The sealed container can then be placed in the regular laboratory trash.
-
Step 4: Packaging Disposal. Before disposing of the original this compound container, remove or obscure all personal or identifying information from the prescription label to protect privacy. The empty container can then be recycled or discarded.
Important Note on Flushing: Flushing of pharmaceuticals down the toilet or drain is generally not recommended unless specifically stated on the FDA's flush list. Improper disposal through flushing can lead to the contamination of water supplies as wastewater treatment plants are often not equipped to remove all drug residues.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative and identifying information for this compound.
| Parameter | Value | Reference |
| CAS Number | 66644-81-3 | |
| Molecular Formula | C17H25N3O5S | |
| Molecular Weight | 383.46 g/mol | |
| Hazard Classification | Not a hazardous substance or mixture |
Experimental Protocols
As this document focuses on disposal procedures, no experimental protocols are cited. The provided information is based on regulatory guidelines and safety data sheets.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created using Graphviz.
Caption: A workflow diagram illustrating the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Veralipride in a Research Setting
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Operation, and Disposal of Veralipride.
This guide provides comprehensive, step-by-step safety and logistical protocols for the handling of this compound in a laboratory environment. Adherence to these procedures is crucial for ensuring personnel safety and maintaining a compliant research space. While this compound is not classified as a hazardous substance, following standard laboratory safety protocols is mandatory to mitigate any potential risks.[1]
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. Engineering controls should also be in place to minimize risks.
Recommended PPE:
-
Gloves: Nitrile gloves are recommended for handling this compound. Ensure gloves are regularly inspected for tears or punctures before use. Contaminated gloves should be removed immediately and disposed of as chemical waste.
-
Eye Protection: Safety glasses with side shields or safety goggles must be worn at all times when handling this compound powder or solutions.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing from contamination.
-
Respiratory Protection: While not generally required for handling small quantities in a well-ventilated area, a NIOSH-approved N95 respirator should be used if there is a potential for generating dust or aerosols.
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or for prolonged periods, to minimize the inhalation of any airborne particles.
-
Safety Stations: An accessible safety shower and eyewash station must be available in the laboratory.[1]
| Parameter | Specification | Source |
| Occupational Exposure Limits (OEL) | No OEL values have been established for this compound. | [1] |
| Glove Recommendation | Nitrile gloves | General laboratory best practices |
| Eye Protection | Safety glasses with side shields or safety goggles | General laboratory best practices |
| Primary Engineering Control | Chemical Fume Hood (recommended for powder handling) | General laboratory best practices |
Operational Plan: A Step-by-Step Guide to Handling this compound
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, alkalis, and oxidizing agents.[1]
-
The storage area should be clearly labeled.
2. Preparation and Handling:
-
Before handling, ensure all necessary PPE is donned correctly.
-
If working with the powdered form, handle it within a chemical fume hood to prevent dust generation and inhalation.
-
Use a spatula or other appropriate tool to transfer the powder. Avoid creating dust clouds.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
3. In Case of a Spill:
-
For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be considered chemical waste.
-
Segregate this compound waste from other laboratory waste streams.
2. Solid Waste Disposal:
-
Unused or waste this compound powder should be collected in a clearly labeled, sealed container.
-
Contaminated solid waste (e.g., absorbent materials from spills, contaminated PPE) should also be placed in a designated, sealed waste container.
-
Dispose of the sealed container as non-hazardous chemical waste according to your institution's and local regulations. Do not dispose of it in the regular trash.
3. Liquid Waste Disposal:
-
Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations. Consult your institution's environmental health and safety office for specific guidance.
-
Solutions of this compound in organic solvents should be collected in a labeled, sealed container for hazardous waste disposal.
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
